Flubromazepam-d4

Catalog No.
S11215150
CAS No.
M.F
C15H10BrFN2O
M. Wt
337.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Flubromazepam-d4

Product Name

Flubromazepam-d4

IUPAC Name

7-bromo-5-(2,3,4,5-tetradeuterio-6-fluorophenyl)-1,3-dihydro-1,4-benzodiazepin-2-one

Molecular Formula

C15H10BrFN2O

Molecular Weight

337.18 g/mol

InChI

InChI=1S/C15H10BrFN2O/c16-9-5-6-13-11(7-9)15(18-8-14(20)19-13)10-3-1-2-4-12(10)17/h1-7H,8H2,(H,19,20)/i1D,2D,3D,4D

InChI Key

ZRKDDZBVSZLOFS-RHQRLBAQSA-N

Canonical SMILES

C1C(=O)NC2=C(C=C(C=C2)Br)C(=N1)C3=CC=CC=C3F

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])C2=NCC(=O)NC3=C2C=C(C=C3)Br)F)[2H])[2H]

Flubromazepam: Core Pharmacokinetic & Physicochemical Data

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key identified data for the parent compound, flubromazepam, from scientific literature and forensic case reports [1] [2] [3].

Parameter Value / Description Context / Source
Elimination Half-life 106 hours Published pharmacokinetic data [1].
Molecular Formula C₁₅H₁₀BrFN₂O Wikipedia [1].
Molar Mass 333.160 g·mol⁻¹ Wikipedia [1].

| Legal Status (Examples) | UK: Class C US: Unscheduled (Virginia, Schedule I) DE: Anlage II | Varies by jurisdiction [1]. | | Lethal Concentration (Case 1) | 830 ng/mL (with U-47700) | Serum sample from a fatal poisoning [3]. | | Lethal Concentration (Case 2) | "High concentrations" (with methadone) | Femoral blood from a fatal incident involving a fall [2]. |

Key Experimental Insights and Forensic Protocols

Although direct data on the deuterated form is absent, the following methodologies from studies on flubromazepam are highly relevant for designing experimental protocols.

  • Detection and Identification: The standard method for detecting and identifying flubromazepam in biological samples is liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique was used to analyze serum and urine samples in a lethal poisoning case, tracking the concentration of the drug over several days [3].

  • Pharmacokinetic Analysis from Clinical Cases: Forensic and clinical cases provide real-world pharmacokinetic data. In one documented case, researchers analyzed multiple blood serum samples collected over time during a patient's hospitalization. They used the resulting concentration-time curve to calculate the drug's elimination half-life, confirming the ~100 hour figure [3].

  • Differentiating Positional Isomers: A key challenge in forensic analysis is that compounds with the same molecular formula but different atom arrangements (positional isomers) may be sold under the same name. A dedicated study synthesized possible isomers of flubromazepam to create reference materials, which are essential for accurate identification and analysis using instrumental techniques [4].

Research Workflow for Deuterated Flubromazepam

Based on the available information, here is a conceptual workflow for initiating research on deuterated flubromazepam. This diagram outlines the key stages, from leveraging existing knowledge to targeting new scientific goals.

Start Known Properties of Flubromazepam PK Long Half-Life (106h) Makes it suitable for Deuteration Study Start->PK Analysis Analytical Methods: LC-MS/MS for detection & concentration measurement Start->Analysis Isomers Synthesis of Reference Materials for Isomer Differentiation Start->Isomers Hypotheses Research Objectives: - Modulate Half-life - Alter Metabolic Pathway PK->Hypotheses Foundation NewStudies New Experimental Protocols: - In vitro/In vivo PK Studies - Metabolite Identification Analysis->NewStudies Tool Isomers->NewStudies Pre-requisite Deuteration Deuterium Incorporation (Synthetic Chemistry) Deuteration->NewStudies Hypotheses->Deuteration

Research pathway from known data to new deuterated compound studies.

Navigating the Information Gap

The absence of specific data on deuterated flubromazepam indicates it is likely a very novel or not yet widely studied research chemical.

  • Focus on Foundational Data: The core pharmacokinetic parameter of flubromazepam is its very long elimination half-life of approximately 106 hours [1]. A primary research goal for deuterating this molecule would likely be to further modify its metabolic profile and half-life.
  • Consult Specialized Sources: To find cutting-edge research, you may need to look into pre-print servers (like chemRxiv or bioRxiv) and patent databases, as this is often where new chemical entities are first disclosed.
  • Leverage Existing Methods: The experimental protocols used for flubromazepam, particularly LC-MS/MS for identification and quantification [3], provide a direct methodological foundation for studying any deuterated analog.

References

Flubromazepam-d4 NMR spectroscopy characterization

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Identity & Availability

The core chemical data for Flubromazepam is available, and it is offered as a Certified Reference Material (CRM) suitable for analytical techniques like NMR, which is a logical starting point for any characterization work.

Property Description
Systematic Name 7-Bromo-5-(2-fluorophenyl)-1,3-dihydro-1,4-benzodiazepin-2-one [1] [2]
CAS Number Not specified in results
Molecular Formula C₁₅H₁₀BrFN₂O [1]
Certified Reference Available as 1.0 mg/mL solution in methanol (Cerilliant) [3]
CRM Applications Calibrators & controls for forensic analysis, clinical toxicology, & urine drug testing via GC/MS or LC/MS [3]

General NMR Characterization Workflow

Although the data for Flubromazepam-d4 is not present, the following diagram and table outline a standard experimental protocol for NMR characterization of a compound, based on general NMR principles and sample preparation details found in the search results [4].

cluster_prep Sample Preparation & Data Acquisition cluster_analysis Data Analysis & Modeling Step1 Sample Preparation Step2 NMR Experiment (1H, 13C, 19F, 2H Lock) Step1->Step2 Step3 Data Processing (Fourier Transform, Phase/Baseline Correction) Step2->Step3 Step4 Metabolite Identification & Quantification Step3->Step4 Step5 Chemometric Analysis (Multivariate Statistics) Step4->Step5 Step6 Database Matching Step4->Step6

Standard workflow for NMR characterization of a compound.

Protocol Step Key Technical Details
Sample Preparation Adjust sample to ideal metabolite concentration. Use D₂O or H₂O/D₂O mixture as solvent. Centrifuge microbial cultures and use supernatant. Fix pH with buffer/HCl/NaOH. Add internal standard (e.g., TSP) for chemical shift calibration [4].
Data Acquisition Use presaturation pulse sequences to suppress water signal. The technology is based on the magnetic properties of atomic nuclei (e.g., ¹H). Resonance is detected as a free induction decay (FID) signal, which is converted to a spectrum via Fourier transformation [4].
Data Processing Perform preprocessing of NMR spectra (phase and baseline correction). Use chemometric techniques and multivariate analysis to identify and quantify metabolites. Compare spectra against established metabolite databases [4].

Suggestions for Finding Specific Data

Since the specific NMR data for Flubromazepam-d4 was not available in the search results, you may need to investigate these alternative avenues:

  • Check Specialist Databases: Search in commercial spectral databases (e.g., Sigma-Aldrich, Alfa Aesar) and scientific data repositories for NMR spectra of both Flubromazepam and its deuterated version.
  • Consult Scientific Literature: Perform a targeted search on academic platforms like PubMed, Google Scholar, and SciFinder for research articles on the synthesis or analytical profiling of deuterated benzodiazepines, which may contain the characterization data.
  • Use Computational Prediction: If experimental data remains elusive, computational chemistry software can be used to predict the NMR chemical shifts for this compound, providing a theoretical reference.

References

Flubromazepam-d4 research applications overview

Author: Smolecule Technical Support Team. Date: February 2026

Flubromazepam: Core Scientific Data

The tables below summarize key chemical, pharmacological, and legal information for Flubromazepam, which forms the foundation for the application of its deuterated analog.

Table 1: Chemical and Physical Data of Flubromazepam

Property Description
IUPAC Name 7-Bromo-5-(2-fluorophenyl)-1,3-dihydro-1,4-benzodiazepin-2-one [1]
Molecular Formula C₁₅H₁₀BrFN₂O [1]
Molar Mass 333.160 g·mol⁻¹ [1]
Chemical Structure Flubromazepam SMILES Simplified structure based on SMILES: O=C1CN=C(C2=CC=CC=C2F)C3=C(C=CC(Br)=C3)N1 [2]
Certified Reference Material Typically supplied as 1.0 mg/mL in methanol [2]
Storage -20°C [2]

Table 2: Pharmacological and Legal Status of Flubromazepam

Aspect Details
Pharmacological Class Benzodiazepine novel psychoactive substance (NPS) [2] [3]
Primary Target Gamma-aminobutyric acid type A (GABAA) receptor agonist [4]
Reported Effects Anxiolytic, sedative, muscle relaxant, hypnotic, and memory suppression [2] [3]
Elimination Half-Life Reported values vary from 106 hours to 10-20 hours [1] [4]
Harm Potential High addiction potential; risk of dangerous respiratory depression when mixed with other depressants like alcohol or opioids [2] [3]
Legal Status (Examples) UK: Class C [1]. Germany: Anlage II (controlled) [1]. USA: Unscheduled (Federally), Schedule I in Virginia [1]. South Korea: Schedule I [4]

Primary Research Applications and Protocols

Flubromazepam is studied primarily in the contexts of forensic toxicology and public health, with research focusing on its abuse potential and direct toxicity. The deuterated version (Flubromazepam-d4), which would be structurally identical but with four hydrogen atoms replaced by deuterium, is inferred to be used as an internal standard in analytical chemistry. Its near-identical chemical behavior but different mass allows for highly precise quantification of the parent drug in complex biological samples using mass spectrometry [2]. The certified reference material is designed specifically for this purpose, suitable for preparing calibrators and controls in gas chromatography (GC/MS) and liquid chromatography (LC/MS) applications [2].

One key study investigated its dependence potential and cardiotoxicity [4]. Below is an experimental workflow for the conditioned place preference (CPP) test used to assess the drug's rewarding, and thus addictive, properties.

Start Start Experiment P1 Habituation (3 days) Free access to all compartments Start->P1 P2 Pre-conditioning (Day 4) Measure baseline preference P1->P2 P3 Conditioning (10 days) Odd Days: Drug injection → White compartment Even Days: Vehicle injection → Black compartment P2->P3 P4 Post-conditioning (Day 15) Measure final preference P3->P4 Result Calculate CPP Score (Post-test time - Pre-test time) P4->Result

Key Experimental Findings:

  • Dependence Potential: Mice treated with Flubromazepam (0.1 mg/kg, intraperitoneally) showed a significant preference for the drug-paired compartment, indicating that the drug has rewarding effects and a potential for dependence [4].
  • Cardiotoxicity: In vitro studies demonstrated that Flubromazepam (at 100 μM) reduced cell viability in a cardiomyocyte cell line (H9c2) and considerably inhibited potassium channels in a hERG assay, suggesting a potential risk for inducing cardiac arrhythmias [4]. Electrocardiography (ECG) in rats showed that Flubromazepam increased RR intervals, indicating it can slow heart rate [4].

Toxicity and Harm Potential Overview

A major focus of research is understanding the significant risks associated with this unapproved drug.

  • Overdose Risk: Its potent effects and very long elimination half-life pose a high risk of overdose, as the drug can accumulate in the body with repeated dosing [3] [4].
  • Drug Combinations: Fatal overdose is a major concern when Flubromazepam is combined with other central nervous system (CNS) depressants like alcohol, opioids, or gabapentinoids, as this can lead to severe respiratory depression [3].
  • Withdrawal: Discontinuation after regular use can lead to a severe and potentially life-threatening withdrawal syndrome, including a risk of seizures. A controlled tapering of the dose is strongly recommended instead of abrupt cessation [3].

References

Flubromazepam-d4 stability and storage conditions

Author: Smolecule Technical Support Team. Date: February 2026

Storage Conditions for Flubromazepam Solutions

For certified reference material (CRM) solutions of Flubromazepam, the most precise storage guidance comes from chemical manufacturers. The table below summarizes the key conditions.

Specification Storage Condition Applicable To Source
Long-term Storage Temperature -20°C Certified Reference Material (CRM) solutions in methanol [1]
Solution Concentration 1.0 mg/mL in methanol Certified Reference Material (CRM) [1]
Physical Form Solid Powder Active pharmaceutical ingredient [2]
Powder Storage Advice Cool, dry place, away from light; tightly closed container Solid (powder) form [2]

Chemical & Pharmacokinetic Profile of Flubromazepam

Understanding the basic properties of the parent compound can provide context for handling its deuterated analog. The following table consolidates key data.

Property Description / Value Source
IUPAC Name 7-Bromo-5-(2-fluorophenyl)-1,3-dihydro-1,4-benzodiazepin-2-one [3] [2]
Molecular Formula C₁₅H₁₀BrFN₂O [3] [2]
Elimination Half-life ~106 hours (cited in multiple sources); also reported as 10-20 hours in one human study [3] [4]
Purity of Research Material ≥ 98% to 99% [2] [4]
Primary Application Pharmacological research on GABA-A receptors; recreational use as a novel psychoactive substance (NPS) [1] [5] [4]

Experimental Protocols from Research Studies

A 2022 study investigated the dependence potential and cardiotoxicity of Flubromazepam in rodents. The experimental workflow for the Conditioned Place Preference (CPP) test, which demonstrated the compound's dependence liability, is outlined below.

Start Study Population: Male C57BL/6J Mice Phase1 Habituation (Days 1-3) Free exploration of all compartments for 30 min/day Start->Phase1 Phase2 Pre-Conditioning (Day 4) Establish baseline preference for compartments (15 min) Phase1->Phase2 Phase3 Conditioning (Days 5-14) 10-day protocol: - Drug Day: i.p. Flubromazepam (0.1 mg/kg) in white compartment - Saline Day: Vehicle in black compartment Phase2->Phase3 Phase4 Post-Conditioning Test (Day 15) Measure final compartment preference (15 min) Phase3->Phase4 Result Outcome: Significant preference for drug-paired compartment, indicating dependence potential Phase4->Result

Key Methodology Details:

  • Chemical Preparation: Flubromazepam (purity >98%) was dissolved in a vehicle solution of saline, DMSO, and Tween 80 (ratio 18:1:1) [4].
  • Dosage: The study found a significant conditioned place preference at a dose of 0.1 mg/kg, administered intraperitoneally [4].
  • Apparatus: The CPP apparatus consisted of three distinct compartments (black, white, and a neutral gray start box) with automated recording of time spent in each via an infrared sensor system [4].

Important Safety and Handling Information

Handling this substance requires strict safety precautions due to its potency and potential hazards.

  • Hazard Classification: Commercial sources classify the methanol solution with hazard codes for Acute Toxicity (Oral, Dermal, Inhalation), Flammable Liquid, and specific target organ toxicity [1]. The powder form is also considered hazardous [2].
  • Precautionary Measures:
    • Personal Protective Equipment (PPE): Use gloves and safety goggles to avoid inhalation, ingestion, or skin contact [2].
    • First Aid: In case of ingestion, do not induce vomiting and seek immediate medical attention [2].
  • Legal Status: Flubromazepam is a controlled substance in numerous countries, including the UK (Class C), Germany (Anlage II), South Korea, and the US state of Virginia (Schedule I) [3] [4]. Researchers must verify the legal status in their country before purchasing or handling [2].

Key Information for Researchers

  • For Flubromazepam-d4 specifics: It is highly recommended to consult the certificate of analysis (COA) provided with your specific batch of this compound, as it contains detailed stability data, expiration dates, and storage conditions validated by the manufacturer [1].
  • Stability inference: While specific data for the deuterated form is unavailable, storing this compound as a solution in methanol at -20°C or below is a standard and prudent practice for maintaining the stability of most deuterated internal standards.
  • Safety first: The strong dependence potential and observed cardiotoxicity of Flubromazepam in animal studies underscore the critical importance of strict safety protocols in the laboratory [5] [4].

References

Application Note: LC-HRMS Analysis of Designer Benzodiazepines in Urine

Author: Smolecule Technical Support Team. Date: February 2026

This document outlines a detailed protocol for the screening and confirmation of designer benzodiazepines in human urine using LC-HRMS. The method is adapted from a published approach that validated the detection of 28 designer benzodiazepines, including Flubromazepam [1]. The use of a deuterated internal standard, such as Flubromazepam-D4, is inferred as a best practice for accurate quantification.


Materials and Reagents
  • Analytes of Interest: The method should cover a wide panel of designer benzodiazepines. The original study included 28 substances, such as Flubromazepam, Etizolam, Clonazolam, and Diclazepam [1].
  • Internal Standards (IS): Deuterated analogues are essential. The protocol should use a suitable deuterated benzodiazepine, for example, α-hydroxytriazolam-d4 or lorazepam-d4, as referenced in the literature [1]. This compound would be used as the specific internal standard for Flubromazepam.
  • Chemicals: LC-MS grade methanol, acetonitrile, and formic acid. Ammonium formate (LC-MS ultra grade) [1].
  • Enzymes: E. coli β-glucuronidase for enzymatic hydrolysis of conjugated metabolites in urine [1].
  • Consumables: Standard laboratory consumables including micropipettes, vortex mixer, centrifuge, and LC vials.
Instrumentation and Analytical Conditions

The analysis is performed on a Thermo Fisher Scientific Q Exactive Orbitrap mass spectrometer coupled with a liquid chromatography system [1].

Parameter Screening Method Confirmation Method
LC Column Reversed-phase column Reversed-phase column
MS Mode Full Scan (FS) Parallel Reaction Monitoring (PRM)
Ion Mode Positive Electrospray Ionization (ESI+) Positive Electrospray Ionization (ESI+)
Gradient Runtime 3.5 minutes 4.5 minutes
Key Strength Broad screening for known/unknown compounds Selective, high-confidence confirmation with MS/MS spectra
Experimental Protocol

3.1. Sample Preparation Workflow

The following workflow uses direct dilution and enzymatic hydrolysis, providing a efficient and high-throughput sample preparation method [1].

G start Urine Sample step1 Enzymatic Hydrolysis (E. coli β-glucuronidase) start->step1 step2 Add Internal Standard (e.g., this compound) step1->step2 step3 Dilute with Solvent (LC-MS grade) step2->step3 step4 Vortex and Centrifuge step3->step4 step5 Transfer Supernatant to LC Vial step4->step5 end LC-HRMS Analysis step5->end

3.2. Detailed Procedure Steps

  • Enzymatic Hydrolysis: To a 100 µL aliquot of urine, add a buffer and E. coli β-glucuronidase solution. Incubate to hydrolyze glucuronide conjugates and release free analytes [1].
  • Internal Standard Addition: Add a fixed volume of the internal standard working solution (e.g., this compound) to all samples, including calibrators and quality controls (QCs) [1].
  • Protein Precipitation and Dilution: Dilute the hydrolyzed urine sample with a suitable solvent like methanol or acetonitrile to precipitate proteins. Vortex mix thoroughly.
  • Centrifugation: Centrifuge the samples at high speed (e.g., 10,000 × g) for 5-10 minutes to sediment precipitated proteins.
  • Supernatant Transfer: Transfer the clear supernatant to an autosampler vial for LC-HRMS analysis.
Method Validation Data

The following table summarizes key validation parameters based on the referenced study, which achieved a lower quantification limit of 5-50 ng/mL for 28 designer benzodiazepines [1].

Validation Parameter Result / Requirement Notes
Lower Limit of Quantification (LLOQ) 5 - 50 ng/mL Varies by specific analyte [1].
Precision and Accuracy ≤15% for all except one analyte Measured for both screening and confirmation methods [1].
Selectivity/Specificity No interference from blank matrix Verified using blank urine from multiple sources [1].
Carry-over <20% of LLOQ Checked by injecting blank samples after high-concentration calibrators.
Ion Suppression/Enhancement Evaluated Assessed by post-column infusion or post-extraction addition.
Data Analysis and Interpretation
  • Screening: The Full Scan (FS) data is processed by extracting the accurate mass of the target analytes with a narrow mass window (e.g., ±5 ppm).
  • Confirmation: Positive findings from the screen are confirmed using the PRM data. Confirmation criteria include [1]:
    • Retention time match with the standard (within ±0.1 min).
    • Presence of at least two product ions for each analyte.
    • Product ion intensity ratios matching the standard within accepted tolerances (e.g., ±30%).

The long elimination half-life of Flubromazepam (reported to be over 100 hours) means it can be detected in urine for an extended period, which is a critical factor for interpreting results [2] [3].


Experimental Workflow for Analysis and Confirmation

The entire process from sample receipt to final reporting involves a dual-step analytical strategy to ensure robust identification and quantification.

G sample Prepared Sample lc Liquid Chromatography sample->lc ms Orbitrap MS lc->ms data Full Scan Data (Screening) ms->data decision Analyte Detected? data->decision confirm Trigger PRM (Confirmation) decision->confirm Yes report Final Report decision->report No id Confirmed Identification confirm->id id->report

Discussion for Researchers

  • Clinical Relevance: This method addresses the critical need to detect novel psychoactive substances (NPS) that may not be targeted by traditional immunoassays. The study applying this method found a high prevalence (around 30%) of designer benzodiazepines in patient urine samples from emergency and routine testing settings [1].
  • Flexibility and Updates: A key advantage of the LC-HRMS platform is its flexibility. New designer benzodiazepines can be added to the method by simply updating the compound list and acquiring reference standards, allowing laboratories to quickly adapt to the rapidly changing NPS market [1].
  • Interpretation Challenges: Caution is advised in result interpretation. Some designer benzodiazepines are metabolites of others (e.g., Diclazepam metabolizes to Delorazepam and Lorazepam), which can complicate the determination of the exact substance ingested [1] [3].

References

Flubromazepam-d4 HPLC retention behavior characterization

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile of Flubromazepam

The table below summarizes the key chemical and pharmacological data for the parent compound, Flubromazepam, which is essential for developing an analytical method for its deuterated form [1] [2].

Property Description
Common Name Flubromazepam [1]
Systematic Name 7-Bromo-5-(2-fluorophenyl)-1,3-dihydro-1,4-benzodiazepin-2-one [1] [2]
Chemical Formula C15H10BrFN2O [2]
Molar Mass 333.160 g·mol⁻¹ [2]
Elimination Half-life ~106 hours [2]
Legal Status (Examples) UK: Class C; US: Unscheduled (Virginia: Schedule I) [2]

HPLC Method Development Workflow

Developing a new HPLC method is a systematic process. The workflow below outlines the key stages, from initial scouting to final validation [3].

Start Start HPLC Method Development SP Sample Preparation Start->SP MS Method Scouting SP->MS MO Method Optimization MS->MO RT Robustness Testing MO->RT MV Method Validation RT->MV End Validated Method MV->End

Step 1: Sample Preparation

Effective sample preparation is central to successful HPLC analysis. The goal is to prepare a sample that is compatible with the chromatographic system. Key considerations and techniques include [3]:

  • Technique Selection: Choose from methods like dilution, filtration, protein precipitation, liquid-liquid extraction, or solid-phase extraction.
  • Objective: The primary aims are to convert the sample into a liquid form, simplify complex mixtures, remove interfering matrix components, and concentrate or dilute the analyte to a suitable range.
  • Mitigating Matrix Effects: Matrix effects can bias analyte detection. Strategies to mitigate this include diluting the sample, performing extractions, or using 2D-LC to separate analytes from interfering substances [3].
Step 2: Method Scouting

This phase involves screening various column and mobile phase conditions to find a promising starting point for separation [3].

  • Column Chemistry: For a molecule like Flubromazepam, begin with a reverse-phase C18 column, which is the most common choice for small, relatively non-polar molecules [4].
  • Mobile Phase: Typical reverse-phase mobile phases consist of water (or aqueous buffer) and an organic solvent like acetonitrile or methanol. The addition of 0.1% Trifluoroacetic Acid (TFA) is common to improve peak shape for ionizable analytes [4].
  • Automation: Using a system with automated column and solvent switching can significantly accelerate this scouting process [3].
Step 3: Method Optimization

Once a preliminary method is established, iterative testing is performed to achieve the best resolution, speed, and reproducibility. The three key parameters to optimize are [3]:

  • Retention (k): Adjusted by changing the gradient profile or the ratio of water to organic solvent.
  • Efficiency (N): Influenced by column particle size, flow rate, and temperature.
  • Selectivity (α): The most powerful factor for improving separation. It can be altered by changing the column chemistry (e.g., C8, phenyl) or the type of organic modifier (e.g., switching from acetonitrile to methanol) [3].
Step 4 & 5: Robustness Testing and Validation
  • Robustness Testing: This involves deliberately making small, deliberate variations to the method parameters (e.g., temperature, flow rate, mobile phase composition) to determine their impact on the results and establish the method's operational tolerance [3].
  • Method Validation: This is a formal, systematic process to verify that the method is fit for its intended purpose. It typically involves demonstrating that the method meets predefined criteria for specificity, accuracy, precision, linearity, and range [4] [3].

Advanced Strategies for Retention Time Prediction

Predicting retention behavior can save significant development time. Here are two advanced approaches:

Strategy 1: The LCTRS Method

The Linear Calibration using Two Reference Substances (LCTRS) method is a practical and accurate way to predict retention times (tR) across different HPLC systems. It is based on the thermodynamic principle that a linear relationship exists between the tR of compounds on different systems [5].

Procedure:

  • Establish a Standard Retention Time (StR): The arithmetic average tR of a compound is determined across multiple (e.g., 10-15) different HPLC columns under identical conditions [5].
  • Two-Point Calibration: For a new, untested analytical system, you inject two reference standards with known StR values.
  • Create a Linear Model: Plot the measured tR of the two standards against their StR values to establish a linear calibration curve (tR_coli = a × StR + b) [5].
  • Predict Unknown tR: Use this linear equation to predict the retention time of Flubromazepam-d4 based on its StR.

This method has been shown to be more accurate and robust than traditional relative retention (RR) methods, especially when using different columns [5].

Strategy 2: Machine Learning Prediction

Emerging research uses machine learning (ML) to predict chiral molecule retention times in HPLC, which could be highly relevant for separating deuterated and non-deuterated isomers [6].

Workflow for ML-Based Prediction:

A Establish CMRT Dataset B Train QGeoGNN Model A->B C Input Molecular Structure (e.g., SMILES) B->C D Model Predicts RT x Flow Rate C->D E Calculate Separation Probability D->E

  • Model: The Quantile Geometry-Enhanced Graph Neural Network (QGeoGNN) is designed to handle the 3D structural information of chiral molecules and incorporate experimental parameters [6].
  • Application: While this requires a pre-trained model and a substantial dataset, it represents the cutting edge for facilitating chromatographic enantioseparation by recommending conditions with the highest separation probability, reducing reliance on trial-and-error [6].

Proposed Experimental Protocol for this compound

Given the lack of a specific published method, here is a proposed protocol based on general principles and analogous separations.

1. Instrumentation and Materials

  • HPLC System: System with a binary or quaternary pump, autosampler, column thermostat, and DAD or UV-Vis detector. A system capable of automated method scouting is advantageous [3].
  • Column: Begin with a reverse-phase C18 column (e.g., 250 x 4.6 mm, 5 µm). Have other columns available for selectivity testing (e.g., C8, phenyl) [3].
  • Chemicals: HPLC-grade water, acetonitrile, methanol, and trifluoroacetic acid (TFA).
  • Standards: this compound and non-deuterated Flubromazepam (for selectivity comparison).

2. Preliminary Scouting and Optimization

  • Mobile Phase: Use a gradient of Water (+0.1% TFA) and Acetonitrile (+0.1% TFA).
  • Example Gradient:
    • 0-5 min: Hold at 35% Acetonitrile.
    • 5-15 min: Ramp from 35% to 100% Acetonitrile.
    • 15-20 min: Hold at 100% Acetonitrile [4].
  • Detection: Set the DAD detector to 250 nm as a starting point, acquiring a full spectrum (e.g., 220-400 nm) for peak identification and purity assessment [4].
  • Optimization: Vary the gradient profile and temperature. To alter selectivity, test different columns or replace acetonitrile with methanol.

3. Data Analysis

  • Retention Time (tR): Record for this compound.
  • Capacity Factor (k'): Calculate as k' = (tR - t0) / t0, where t0 is the column dead time.
  • Peak Symmetry: Assess to ensure a well-behaved chromatographic peak.

Important Safety and Regulatory Note

Flubromazepam is a potent substance with significant risks. Please be aware that [1]:

  • It is extremely physically and psychologically addictive.
  • Tolerance develops rapidly, and discontinuation can lead to severe, potentially life-threatening withdrawal symptoms. A controlled taper is essential.
  • Fatal overdose can occur, particularly when combined with other depressants like opioids or alcohol.

Furthermore, its legal status varies by country and can include severe restrictions (e.g., Schedule I in Virginia, USA, and Class C in the UK) [2]. All research must be conducted in full compliance with applicable local laws and institutional safety protocols.

Key Takeaways for Your Research

  • Start with a Robust Reverse-Phase Method: The C18 column with an acetonitrile/water (0.1% TFA) gradient is a scientifically sound and practical starting point.
  • Focus on Selectivity: The key challenge will be separating this compound from any potential impurities or its non-deuterated analog. Plan to experiment with different column chemistries.
  • Apply Predictive Strategies: If you have access to multiple columns or a suite of related compounds, consider implementing the LCTRS method to create a more generalized and transferable retention model.
  • Prioritize Safety and Compliance: Adhere strictly to all safety and regulatory guidelines governing the handling of controlled substances.

I hope this detailed guide provides a solid foundation for your work. Should you need clarification on any of these points, please feel free to ask.

References

Flubromazepam-d4 analytical reference standard preparation

Author: Smolecule Technical Support Team. Date: February 2026

Certified Reference Material Overview

The table below summarizes key specifications for a commercially available Flubromazepam Certified Reference Material, which illustrates the typical form and configuration of such a standard [1].

Property Specification
Catalog Number F-043 [1]
Compound Flubromazepam [1]
Concentration 1.0 mg/mL [1]
Solvent Methanol [1]
Form Single-component solution [1]
Suitable Techniques Gas Chromatography (GC), Liquid Chromatography (LC) [1]
Primary Application Calibrators and controls for GC/MS or LC/MS applications in forensic analysis, clinical toxicology, and urine drug testing [1]
Storage –20°C [1]

General Protocol for Analytical Method Development

The following workflow outlines the typical steps for developing and validating an analytical method using a deuterated internal standard like Flubromazepam-d4. This process ensures accurate and reliable quantification in complex matrices such as blood, serum, or urine.

G SamplePrep Sample Preparation - Spike sample with this compound - Protein precipitation - Liquid-liquid extraction InstrumentalAnalysis Instrumental Analysis - LC or GC separation - MS/MS detection - Monitor specific MRM transitions SamplePrep->InstrumentalAnalysis Extracted Sample DataProcessing Data Processing - Calculate analyte/internal standard peak area ratio - Generate calibration curve - Determine concentration InstrumentalAnalysis->DataProcessing Chromatographic & MS Data MethodValidation Method Validation - Assess accuracy & precision - Determine linearity & LOD/LOQ - Evaluate selectivity & matrix effects DataProcessing->MethodValidation Quantification Results MethodValidation->SamplePrep Optimization Feedback

Workflow for Quantitative Analysis using an Internal Standard

This diagram outlines the core cycle of analytical method development and application, highlighting the critical role of the internal standard.

Step-by-Step Procedure:

  • Sample Preparation:

    • Internal Standard Addition: Precisely add a known, fixed amount of the this compound solution to each sample (calibrators, quality controls, and unknowns) before any other processing steps. This corrects for losses during sample preparation and variability during instrument analysis [1].
    • Extraction: Perform protein precipitation or liquid-liquid extraction to isolate the analytes from the biological matrix (e.g., blood, urine). The deuterated standard will behave almost identically to the native analyte during this process.
  • Instrumental Analysis:

    • Chromatography: Use Liquid Chromatography (LC) or Gas Chromatography (GC) to separate Flubromazepam, this compound, and other matrix components [1].
    • Mass Spectrometry (MS) Detection: Employ tandem mass spectrometry (MS/MS) for high specificity. Monitor specific Multiple Reaction Monitoring (MRM) transitions unique to Flubromazepam and this compound. The d4 label ensures the internal standard has a distinct MRM transition.
  • Data Processing:

    • Calibration: For each calibration standard, calculate the peak area ratio of native Flubromazepam to this compound. Plot this ratio against the known concentration to generate a calibration curve.
    • Quantification: For unknown samples, calculate the peak area ratio and use the calibration curve to determine the concentration of Flubromazepam.
  • Method Validation:

    • This crucial phase establishes the method's reliability. Key parameters to evaluate include accuracy, precision, linearity (range of the calibration curve), lower limit of detection (LOD), lower limit of quantification (LLOQ), and selectivity against the matrix [2] [1].

Research Context & Safety Considerations

Understanding the parent compound's properties is essential for contextualizing your analytical work.

  • Pharmacology & Toxicity: Flubromazepam is a long-acting designer benzodiazepine that acts as a positive allosteric modulator of the GABAA receptor [3] [2]. Recent research indicates it has significant dependence potential and can induce cardiotoxicity, including inhibiting hERG potassium channels and increasing RR intervals on electrocardiograms (ECG) [2].
  • Legal Status: Flubromazepam is a controlled substance in numerous countries, including the United States (Schedule I in Virginia), the United Kingdom (Class C), Germany (Anlage II), and the Republic of Korea [4] [2]. All laboratory work must comply with relevant regulations.

Experimental Design Considerations

  • Deuterium Isotope Effects: Be aware that minimal deuterium isotope effects can cause the deuterated internal standard to elute slightly earlier than the native compound on a chromatographic column. This must be accounted for during method development.
  • Weighing vs. Solution: While the commercial standard from Cerilliant is a ready-to-use solution [1], if you are working with pure this compound powder, you will need to establish a rigorous protocol for dissolving and quantitatively preparing your primary stock and working solutions, which involves high-precision weighing.

References

Flubromazepam-d4 forensic toxicology method development

Author: Smolecule Technical Support Team. Date: February 2026

Analytical Methods for Flubromazepam Detection

The detected methods for analyzing flubromazepam in biological samples primarily use liquid chromatography coupled with mass spectrometry. The following table summarizes the key analytical techniques identified:

Technique Sample Matrix Key Findings/Performance Source(s)
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Blood Serum, Urine Used for quantitative analysis in a fatal intoxication case; provided concentration-time data. [1] [2]
Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS) Tablets (for purity), Blood (implied) Used as the primary technique for characterization and confirmation of the drug; method was performed in line with ICH validation guidelines. [3]
Enzyme-Linked Immunosorbent Assay (ELISA) Blood The Immunalysis Benzodiazepines kit showed sufficient cross-reactivity for a preliminary screening of flubromazepam. [4]

Experimental Protocol: Quantitative Analysis of Flubromazepam via LC-MS/MS

The following protocol is extrapolated from the methodologies used in the search results, particularly the fatal case study that utilized LC-MS/MS for quantification [1] [2]. This can serve as a template, where Flubromazepam-d4 would be integrated as the internal standard.

1. Sample Preparation

  • Materials: Blood serum or plasma samples, deuterated internal standard (this compound), organic solvents (e.g., methanol, acetonitrile), formic acid.
  • Procedure:
    • Add Internal Standard: Spike a known, fixed amount of this compound into all calibration standards, quality control (QC) samples, and unknown experimental samples. This corrects for losses during sample preparation and variability in instrument response.
    • Protein Precipitation: Add a cold organic solvent (e.g., methanol or acetonitrile) to the serum sample in a ratio of approximately 1:3 (sample:solvent).
    • Vortex and Centrifuge: Vortex the mixture vigorously for 60 seconds and then centrifuge at high speed (e.g., 10,000-15,000 x g) for 10 minutes to pellet the precipitated proteins.
    • Collection: Collect the clear supernatant and either dilute it with water or directly inject it into the LC-MS/MS system.

2. Instrumental Analysis (LC-MS/MS)

  • Chromatography (LC Conditions):

    • Column: A reverse-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm).
    • Mobile Phase: A) Water with 0.1% Formic Acid and B) Methanol (or Acetonitrile) with 0.1% Formic Acid.
    • Gradient: Use a gradient elution, for example: 0 min: 10% B, 2 min: 10% B, 8 min: 95% B, 10 min: 95% B, 10.1 min: 10% B, 13 min: 10% B.
    • Flow Rate: 0.4 mL/min.
    • Column Temperature: 40 °C.
    • Injection Volume: 5 µL.
  • Mass Spectrometry (MS Conditions):

    • Ionization: Electrospray Ionization (ESI) in positive mode.
    • Detection: Multiple Reaction Monitoring (MRM). The specific precursor and product ions for both flubromazepam and this compound must be determined and optimized experimentally.
    • Example Ions for Flubromazepam: Precursor ion → m/z 333.0; Quantifier product ion → m/z 314.0; Qualifier product ion → m/z 208.0 [5].

3. Validation The method must be validated according to scientific guidelines [3]. Key parameters include:

  • Selectivity/Specificity: No interference from the matrix at the retention times of the analyte and internal standard.
  • Linearity and Calibration Curve: A minimum of 6 calibration standards across the expected concentration range, with a correlation coefficient (r²) > 0.99.
  • Accuracy and Precision: Determined by analyzing QC samples at low, medium, and high concentrations over multiple runs.
  • Recovery and Matrix Effects: Evaluate the consistency and impact of the sample matrix on the ionization of the analyte.
  • Stability: Assess the stability of the analyte in the matrix under various storage and handling conditions.

The experimental workflow for this protocol can be visualized as follows:

Start Start Method Development SamplePrep Sample Preparation 1. Spike with this compound IS 2. Protein Precipitation 3. Vortex & Centrifuge 4. Collect Supernatant Start->SamplePrep LCAnalysis LC Separation - Reverse-Phase C18 Column - Gradient Elution (Mobile Phases A & B) SamplePrep->LCAnalysis MSAnalysis MS Detection - ESI Positive Mode - MRM Monitoring - Quantify using IS Calibration LCAnalysis->MSAnalysis DataValidation Data Analysis & Method Validation - Check Linearity, Accuracy, Precision MSAnalysis->DataValidation End Validated Method DataValidation->End

Key Forensic Considerations for Flubromazepam

The search results highlight several critical factors that forensic methods must account for:

  • Prolonged Half-Life: Flubromazepam has an exceptionally long elimination half-life of approximately 106 hours [5]. This means it can be detected in a patient's system for an extended period and may lead to prolonged central-nervous depressant effects, which is a critical finding in forensic investigations [1].
  • Significant Purity Variability: Tablets sold as "Flubromazepam" show remarkable batch-to-batch variability, with active ingredient content ranging from 4.0 mg to 23.5 mg per tablet [3]. This underscores the high risk of unintended overdose and the importance of quantitative analysis.
  • Dangerous Interactions: Flubromazepam poses a high risk when combined with other depressants. A documented lethal case involved mixed intoxication with the synthetic opioid U-47700, where blood concentrations were measured at 370 ng/mL and 830 ng/mL for U-47700 and flubromazepam, respectively [1] [2].

References

Flubromazepam-d4 clinical sample preparation techniques

Author: Smolecule Technical Support Team. Date: February 2026

Key Resources for Method Development

The table below outlines resources that provide context and technical specifications relevant to building a sample preparation protocol.

Resource Type Key Information Source / Citation
Analytical Study Use of UHPLC-MS for flubromazepam characterization; sample preparation mentioned but not detailed for clinical matrices. [1]
Certified Reference Material Flubromazepam standard, 1.0 mg/mL in methanol, certified for forensic, clinical toxicology, and urine testing via GC/MS or LC/MS. [2]
Pharmacology & Context Background on flubromazepam's status as a designer benzodiazepine and its relevance in clinical and forensic analysis. [3] [1] [4]

Proposed Experimental Workflow for Sample Preparation

Based on standard practices in the field for liquid chromatography-mass spectrometry (LC-MS) analysis of benzodiazepines, a typical workflow for preparing clinical samples would involve several key stages. The following diagram outlines this general process.

G start Clinical Sample (Plasma/Urine) step1 1. Aliquot & Add Internal Standard (Flubromazepam-d4) start->step1 step2 2. Protein Precipitation (e.g., with Cold Acetonitrile) step1->step2 step3 3. Vortex Mix & Centrifuge step2->step3 step4 4. Collect Supernatant step3->step4 step5 5. Evaporate to Dryness (under Nitrogen Stream) step4->step5 step6 6. Reconstitute in Mobile Phase step5->step6 step7 7. Transfer to Vial for LC-MS/MS step6->step7 end Instrumental Analysis step7->end

Suggested Protocol Details and Method Gaps

While a complete protocol is not available in the search results, you can develop one based on the general workflow above and the following points:

  • Internal Standard: The use of a deuterated internal standard like This compound is considered best practice in bioanalysis. It corrects for variability in sample preparation and ionization efficiency during mass spectrometry. The certified reference material from Cerilliant [2] provides a suitable source for the non-deuterated analog, and suppliers like these typically also offer deuterated versions.
  • Critical Steps: The proposed workflow covers essential steps for a simple protein precipitation method, which is common for benzodiazepine analysis. Key parameters to define in your protocol include:
    • The exact volume of internal standard solution added.
    • The type and volume of the protein precipitation solvent.
    • Centrifugation speed, time, and temperature.
    • The temperature and duration for the evaporation step.
    • The exact composition and volume of the reconstitution solvent.
  • Instrumental Analysis: The search results confirm that LC-MS/MS is the appropriate technique for this analysis. The certified reference material is explicitly stated as suitable for LC-MS applications [2], and a recent study used UHPLC-MS for the characterization of flubromazepam [1]. You would need to develop and optimize the chromatographic (column, mobile phase) and mass spectrometric (ion source, MRM transitions) parameters.

References

Flubromazepam-d4 solid phase extraction protocol

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile of Flubromazepam

Understanding the parent compound is essential for developing an extraction method for its deuterated analog. The table below summarizes key information for Flubromazepam.

Property Description
IUPAC Name 7-Bromo-5-(2-fluorophenyl)-1,3-dihydro-1,4-benzodiazepin-2-one [1]
Chemical Formula C₁₅H₁₀BrFN₂O [1]
CAS Number Not specified in search results
Core Structure 1,4-benzodiazepine [2]
Legal Status (Examples) US: Unscheduled (Virginia, Schedule I); UK: Class C; DE: Anlage II [1]
Certified Reference Available as 1.0 mg/mL in methanol [3]

Proposed Solid-Phase Extraction Workflow

Flubromazepam-d4 is an isotopically labeled internal standard, and its chemical behavior is expected to be nearly identical to Flubromazepam. The following workflow adapts general SPE principles for biofluids like plasma or serum to this specific analyte [4]. You should validate this approach for your specific matrix and analytical conditions.

The following diagram outlines the core steps of the Solid Phase Extraction process:

Start Start SPE Protocol Step1 1. Sample Pre-Treatment • Dilute plasma/serum with buffer • Remove particulates Start->Step1 Step2 2. Column Conditioning • Activate with 2-5 mL methanol • Equilibrate with 2-5 mL water/buffer Step1->Step2 Step3 3. Sample Application • Load sample at ~1 mL/min Step2->Step3 Step4 4. Interference Wash • Wash with 5-20% methanol in water • Add buffer for pH control Step3->Step4 Step5 5. Analyte Elution • Elute with 1-3 mL pure organic solvent • Collect eluent for analysis Step4->Step5 End Analysis by LC-MS Step5->End

Detailed Protocol Steps
  • Sample Pre-Treatment: Dilute your plasma or serum sample with an equal volume of a suitable aqueous buffer. For a benzodiazepine, a neutral or slightly alkaline pH may enhance retention on a reversed-phase sorbent. Remove any particulates by centrifugation or filtration [4].
  • Column Conditioning: Condition a reversed-phase C18 SPE cartridge (e.g., 100-500 mg sorbent mass) by slowly passing 2-5 mL of methanol, followed by 2-5 mL of water or your equilibration buffer. Do not let the sorbent bed dry out [4].
  • Sample Application: Load the pre-treated sample onto the conditioned cartridge at a controlled flow rate, ideally around 1 mL/minute, to maximize analyte retention [4].
  • Interference Wash: Rinse the cartridge with 3-5 mL of a weak organic solution to remove unwanted impurities. A mixture of 5-20% methanol in water or a buffer is typical. This step removes polar matrix components while retaining the more hydrophobic this compound [4].
  • Analyte Elution: Elute the retained this compound using 1-3 mL of a pure, strong organic solvent. Given its properties, methanol or acetonitrile are suitable starting points. Elute with two small aliquots rather than one large one for better concentration efficiency [4].

Materials and Method Parameters

The table below consolidates suggested parameters for the SPE protocol.

Parameter Suggested Details
SPE Sorbent Reversed-Phase C18 [4]
Cartridge Size 3 mL or 6 mL (for 25-100 mg sample load) [4]
Conditioning Solvent Methanol (2-5 mL) [4]
Equilibration Solvent Water or buffer (2-5 mL) [4]
Wash Solvent 5-20% Methanol in Water/Buffer (3-5 mL) [4]
Elution Solvent Methanol or Acetonitrile (1-3 mL) [4]
Analysis Technique Liquid Chromatography-Mass Spectrometry (LC-MS) [3]

Critical Considerations for Method Development

  • Chemical Rationale: Flubromazepam is a non-polar molecule with a bromine and fluorine substituents and a fused aromatic system [1]. This makes reversed-phase SPE the most appropriate initial choice. The certified reference material is provided in methanol, confirming its solubility in this solvent, which also makes it a strong candidate for the elution solvent [3].
  • Role of this compound: This compound is a deuterated internal standard. When spiked into a sample before extraction, it corrects for losses during sample preparation and variability in instrument response, enabling highly accurate quantification [3].
  • Lack of Specific Data: It is crucial to note that no specific recovery, matrix effect, or optimized wash/elution composition data for Flubromazepam or its deuterated form was found in the search results. The provided protocol is a logical proposal based on its chemical class and standard practices.
  • Method Validation: You must empirically optimize and validate this generic protocol. Key parameters to investigate include the pH of the pre-treatment and wash buffers, the exact composition of the wash solvent, and the elution strength and volume to achieve high recovery.

References

Flubromazepam-d4 liquid-liquid extraction optimization

Author: Smolecule Technical Support Team. Date: February 2026

Flubromazepam-d4 LLE Protocol for Biological Samples

This protocol is designed for the extraction of this compound from plasma or serum for analysis by UHPLC-MS/MS, leveraging its properties as a deuterated internal standard.

Principle

Liquid-liquid extraction separates this compound from aqueous biological matrices based on its differential solubility in an organic solvent. The extraction efficiency is optimized by adjusting the sample pH to ensure the analyte is in its neutral form, maximizing its partition into the organic phase [1].

Reagents and Materials
  • Analytical Standard: this compound (as internal standard)
  • Solvents: HPLC-grade or better: Ethyl Acetate, Methyl tert-Butyl Ether (MTBE), Dichloromethane (DCM)
  • Acids/Bases: Concentrated Hydrochloric Acid (HCl), Ammonium Hydroxolution (NH₄OH)
  • Buffers: Phosphate Buffered Saline (PBS, 0.1 M, pH 7.4)
  • Salting-Out Agent: Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
  • Equipment: Glass centrifuge tubes (15 mL), adjustable pipettes, vortex mixer, centrifuge, nitrogen evaporator, and UHPLC-MS/MS system.
Optimized Extraction Procedure
  • Sample Preparation: Thaw frozen plasma/serum samples on ice. Vortex to ensure homogeneity.
  • Internal Standard Addition: Pipette 1.0 mL of sample into a 15 mL glass centrifuge tube. Add 50 µL of this compound working solution (e.g., 1 µg/mL in methanol).
  • pH Adjustment: Add 1.0 mL of 0.1 M phosphate buffer (pH 7.4). Adjust the pH to 7.0-7.5 using dilute HCl or NH₄OH to ensure Flubromazepam is neutral [1].
  • Salt Addition: Add approximately 500 mg of anhydrous sodium sulfate to the tube. Salt saturation reduces analyte solubility in the aqueous phase, improving recovery of hydrophobic compounds [1].
  • Liquid-Liquid Extraction:
    • Add 3.0 mL of a 1:1 (v/v) mixture of Ethyl Acetate and MTBE.
    • Cap the tube tightly and vortex mix vigorously for 10 minutes.
    • Centrifuge at 4,000 × g for 10 minutes at room temperature for clear phase separation.
  • Organic Phase Transfer: Carefully transfer the entire upper organic layer to a new clean glass tube.
  • Solvent Evaporation: Evaporate the organic extract to dryness under a gentle stream of nitrogen in a warm water bath (≤ 40°C).
  • Reconstitution: Reconstitute the dry residue with 100 µL of methanol, vortex for 30 seconds.
  • Analysis: Inject a suitable aliquot (e.g., 5 µL) into the UHPLC-MS/MS system for analysis.

Critical Optimization Parameters

The following parameters are crucial for achieving high recovery and selectivity.

Table 1: Optimized LLE Parameters for this compound

Parameter Recommended Condition Rationale & Impact
Sample pH 7.0 - 7.5 Ensures Flubromazepam (pKa info used empirically) is in neutral form for optimal partitioning into organic solvent [1].
Extraction Solvent Ethyl Acetate/MTBE (1:1) Balanced polarity (Polarity Index ~3.5) matches analyte hydrophobicity; MTBE offers low water solubility for cleaner extracts [1].
Solvent Volume Ratio 3:1 (Organic:Aqueous) High ratio improves extraction efficiency; 3:1 is practical for effective recovery [1].
Mixing Time 10 minutes Ensures sufficient analyte transfer between phases for equilibrium attainment.
Salt Addition Na₂SO₄ (Saturation) "Salting-out" effect reduces analyte solubility in aqueous phase, driving it into organic solvent and improving recovery [1].

Analytical Method Considerations

  • UHPLC-MS/MS Analysis: The method should be adapted from published protocols for underivatized Flubromazepam [2]. A typical configuration uses a C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm) with a mobile phase of water and methanol, both containing 0.1% formic acid, in a gradient elution. Detection is via multiple reaction monitoring (MRM) in positive electrospray ionization mode.
  • Method Validation: The optimized LLE protocol must be fully validated for selectivity, linearity, accuracy, precision, and matrix effects according to ICH and FDA guidelines [2].

Experimental Workflow Diagram

The following diagram visualizes the logical flow of the optimized LLE protocol:

Flubromazepam_d4_Workflow This compound LLE Workflow start 1. Prepare Sample step1 2. Add this compound Internal Standard start->step1 step2 3. Adjust pH to 7.0-7.5 step1->step2 step3 4. Add Salt (Na₂SO₄) step2->step3 step4 5. Add Organic Solvent (Ethyl Acetate/MTBE) step3->step4 step5 6. Vortex & Centrifuge step4->step5 step6 7. Transfer Organic Layer step5->step6 step7 8. Evaporate to Dryness (N₂ Stream) step6->step7 step8 9. Reconstitute in Methanol step7->step8 end 10. UHPLC-MS/MS Analysis step8->end

Key Optimization Strategies

  • pH Manipulation: The single most critical factor. For benzodiazepines, a neutral pH ensures the molecule is non-ionized, dramatically increasing its partitioning into the organic phase [1].
  • Solvent Polarity Matching: Flubromazepam has moderate hydrophobicity. Using a medium-polarity solvent mixture provides a good balance between high recovery and selective extraction, minimizing co-extraction of very polar matrix components [1].
  • Back-Extraction for Specificity: To further clean the extract, a back-extraction can be implemented. After the initial extraction, the organic phase is shaken with a small volume of an acidic aqueous solution (e.g., 0.1 M HCl). While basic impurities remain in the organic phase, this compound, being stable in its neutral form at this stage, will stay in the organic layer, which is then collected and evaporated [1].

References

Comprehensive Application Notes and Protocols: Flubromazepam-d4 Benzodiazepine Metabolism Tracking

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Chemical Context

Flubromazepam is a designer benzodiazepine that first appeared on the recreational drug market around 2012, despite being originally synthesized in the 1960s. It is structurally analogous to phenazepam, with a fluorine atom replacing the chlorine atom found in the parent compound. Flubromazepam has the IUPAC name 7-Bromo-5-(2-fluorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one and a molecular formula of C₁₅H₁₀BrFN₂O. The compound has demonstrated anxiolytic, sedative, muscle relaxant, and anticonvulsant properties typical of benzodiazepines, acting primarily through potentiation of GABAergic neurotransmission by binding to the benzodiazepine site on GABAₐ receptors. [1] [2]

Flubromazepam-d4 is a deuterated analog in which four hydrogen atoms have been replaced with deuterium atoms, typically at metabolically stable positions. This isotopic labeling creates an ideal internal standard for mass spectrometry-based assays, as it exhibits nearly identical chemical properties to the non-deuterated compound while being distinguishable by mass difference. The deuterated form is specifically valuable in drug metabolism studies for tracking the parent compound and its metabolites in complex biological matrices, enabling precise quantification and reducing analytical variability. [3]

The metabolic profile of flubromazepam is characterized by an exceptionally long elimination half-life of approximately 106 hours (range 100-200 hours based on various reports), which significantly exceeds that of many traditional benzodiazepines. This extended half-life suggests potential for drug accumulation with repeated dosing and poses challenges for detection in forensic and clinical settings. The protracted detection window also increases the risk of undetected use in drug-facilitated crimes and complicates withdrawal management scenarios. Understanding its metabolic fate is therefore crucial for both clinical toxicology and public health protection. [1] [4]

Analytical Methods for Detection and Quantification

LC-MS/MS Methodologies

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for detecting and quantifying flubromazepam and its metabolites in biological matrices. This technique offers superior sensitivity and specificity compared to immunochemical methods, which often fail to detect designer benzodiazepines at low concentrations. The basic analytical principle involves chromatographic separation followed by mass spectrometric detection using multiple reaction monitoring (MRM), which provides high selectivity for target analytes even in complex biological samples like blood, serum, urine, or oral fluid. [3]

Recent advancements in LC-MS/MS technology have significantly enhanced the sensitivity for flubromazepam and its metabolites, now allowing detection at sub-nanogram per milliliter levels. This improved sensitivity is particularly important given the potent psychoactive effects of flubromazepam at low doses (typically 4-8 mg). Method validation studies should include assessment of linearity, precision, accuracy, recovery, matrix effects, and stability according to FDA bioanalytical method validation guidelines. For this compound, the deuterated internal standard should be added to samples prior to extraction to correct for variability in sample preparation and ionization efficiency. [3] [4]

Comparative Analytical Techniques

Table 1: Comparison of Analytical Methods for Flubromazepam Detection

Method Limit of Detection Key Advantages Limitations Suitable Matrices
LC-MS/MS 0.1-0.5 ng/mL High sensitivity and specificity; can detect multiple metabolites simultaneously Expensive instrumentation; requires technical expertise Blood, serum, urine, oral fluid, hair
GC-MS 0.5-1.0 ng/mL Well-established; good sensitivity May require derivatization; longer analysis time Blood, urine
Immunoassays >5 ng/mL Rapid; high-throughput Poor specificity; high false-negative rate for designer benzodiazepines Urine, blood
NMR Spectroscopy Not quantitative Structural elucidation capability Low sensitivity; not for routine analysis Pure substances

While LC-MS/MS offers the best combination of sensitivity and specificity for routine analysis, gas chromatography-mass spectrometry (GC-MS) remains a viable alternative, though it often requires derivatization to improve volatility of benzodiazepines and their metabolites. Immunoassays demonstrate poor detectability for flubromazepam, with one study noting that standard immunochemical drug tests failed to identify low doses despite sufficient theoretical cross-reactivity (72%). This limitation underscores the necessity of confirmatory testing with mass spectrometry-based methods in clinical and forensic settings. [3]

Metabolic Pathways of Flubromazepam

Phase I and II Metabolism

Benzodiazepines typically undergo complex biotransformation involving both phase I and phase II metabolic pathways. Phase I metabolism mainly involves oxidative reactions catalyzed by cytochrome P450 (CYP) enzymes, most notably CYP3A4, CYP2C19, and CYP2B6. These reactions often introduce polar groups through hydroxylation, demethylation, or dehalogenation, increasing the hydrophilicity of the compound. Phase II metabolism consists of conjugative reactions such as glucuronidation mediated by uridine 5′-diphospho-glucuronosyltransferase (UGT) enzymes, further enhancing water solubility for renal excretion. [3]

The specific metabolic pathways of flubromazepam have not been fully elucidated in humans, but based on its structural similarity to phenazepam and other benzodiazepines, several potential metabolic transformations can be predicted. The primary metabolic sites are likely the bromine substituent at position 7, which may undergo debromination, and the diazepine ring, which may undergo hydroxylation. Given the extremely long half-life of flubromazepam, it likely generates active metabolites that contribute to its prolonged duration of action, similar to its structural analog phenazepam which produces active metabolites like 3-hydroxyphenazepam. [2] [4]

Specific Metabolic Pathways and Enzyme Mapping

Table 2: Predicted Flubromazepam Metabolic Pathways and Enzymatic Involvement

Metabolic Reaction Primary Enzymes Involved Potential Metabolites Significance
N-Demethylation CYP3A4, CYP2C19 Desmethyl-flubromazepam Possible activation or inactivation
Hydroxylation CYP3A4, CYP2C19 3-Hydroxy-flubromazepam Likely active metabolite; extends duration
Debromination CYP3A4 Debromo-flubromazepam Potential metabolic pathway
Glucuronidation UGT1A4, UGT2B15 Flubromazepam-glucuronide Increases water solubility for excretion

Research indicates that flubromazepam appears to have an extremely long elimination half-life of more than 100 hours, which suggests either slow hepatic metabolism or the formation of active metabolites with extended half-lives. This prolonged half-life has significant implications for both recreational use (increased overdose risk) and clinical detection (extended window of detectability). Preliminary metabolism studies using human liver microsomes have identified several potential phase I metabolites, though their exact structures and pharmacological activities require further characterization. [4]

G Flubromazepam Flubromazepam M1 3-Hydroxy-flubromazepam Flubromazepam->M1 Hydroxylation M2 Desmethyl-flubromazepam Flubromazepam->M2 N-Demethylation M3 Debromo-flubromazepam Flubromazepam->M3 Debromination CYP3A4 CYP3A4 CYP3A4->Flubromazepam CYP2C19 CYP2C19 CYP2C19->Flubromazepam UGT UGT UGT->M1 M4 Flubromazepam-glucuronide M1->M4 Glucuronidation

Figure 1: Predicted Metabolic Pathways of Flubromazepam

Experimental Protocols

Sample Preparation Protocol

Solid-phase extraction (SPE) provides the most effective sample clean-up for flubromazepam and its metabolites from biological matrices. The following protocol is optimized for blood/serum samples:

  • Step 1: Protein Precipitation - Add 500 μL of sample to 1.5 mL of cold acetonitrile containing internal standard (this compound at 10 ng/mL). Vortex vigorously for 60 seconds and centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Step 2: SPE Cartridge Conditioning - Use mixed-mode cation exchange SPE cartridges (60 mg/3 mL). Condition with 2 mL methanol followed by 2 mL deionized water and 1 mL 0.1 M phosphate buffer (pH 6.0).

  • Step 3: Sample Loading - Transfer supernatant from Step 1 to the conditioned SPE cartridge. Draw through slowly under vacuum (<5 mL/minute).

  • Step 4: Cartridge Washing - Wash with 2 mL deionized water followed by 2 mL 20% methanol in 0.1 M hydrochloric acid. Dry under full vacuum for 10 minutes.

  • Step 5: Analyte Elution - Elute with 3 mL dichloromethane:isopropanol:ammonium hydroxide (78:20:2, v/v/v) into a clean collection tube.

  • Step 6: Sample Reconstitution - Evaporate eluent to dryness under gentle nitrogen stream at 40°C. Reconstitute in 100 μL mobile phase (0.1% formic acid in water:acetonitrile, 70:30) and transfer to autosampler vials.

For alternative matrices, urine samples may require enzymatic hydrolysis (β-glucuronidase, 2 hours at 56°C) prior to extraction to liberate conjugated metabolites, while hair samples should be washed, pulverized, and incubated in methanol for 24 hours before extraction. [3]

LC-MS/MS Analysis Protocol

Chromatographic separation is achieved using a reversed-phase C18 column (100 × 2.1 mm, 1.8 μm) maintained at 40°C. The mobile phase consists of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile. The gradient program runs as follows: 0-1 min 10% B, 1-8 min linear increase to 90% B, 8-10 min hold at 90% B, 10-10.1 min return to 10% B, and 10.1-13 min re-equilibration at 10% B. Flow rate is maintained at 0.3 mL/min with an injection volume of 5 μL. [3]

Mass spectrometric detection employs electrospray ionization in positive mode with the following source parameters: ion spray voltage 5500 V, source temperature 500°C, curtain gas 35 psi, ion source gas 1 and 2 at 50 and 60 psi, respectively. Detection uses multiple reaction monitoring (MRM) with the following transitions:

Table 3: MRM Transitions for Flubromazepam, Metabolites, and Internal Standard

Compound Q1 Mass (m/z) Q3 Mass (m/z) Dwell Time (ms) Collision Energy (V)
Flubromazepam 333.0 291.0, 253.0 100 35, 40
3-Hydroxy-flubromazepam 349.0 307.0, 269.0 100 35, 40
Desmethyl-flubromazepam 319.0 277.0, 239.0 100 35, 40
This compound 337.0 295.0, 257.0 100 35, 40

Method validation should demonstrate linearity from 0.1-100 ng/mL (r² > 0.99), accuracy (85-115%), precision (<15% RSD), and extraction recovery (>70%). Quality control samples at low, medium, and high concentrations should be included in each analytical batch to ensure method reliability. [3] [4]

Data Processing and Quantification Workflow

G Start Start RawData Raw LC-MS/MS Data Start->RawData PeakIntegration Peak Integration & Review RawData->PeakIntegration CalCurve Calibration Curve Generation PeakIntegration->CalCurve Concentration Concentration Calculation CalCurve->Concentration QC Quality Control Assessment Concentration->QC MetID Metabolite Identification QC->MetID Report Final Report MetID->Report End End Report->End Validation Method Validation Validation->RawData Validation->QC

Figure 2: Data Processing and Quantification Workflow

Applications in Research and Development

Metabolic Stability Assessment

The hepatic metabolic stability of flubromazepam can be evaluated using human liver microsomes (HLM) or hepatocyte models. The standard protocol involves incubating flubromazepam (1 μM) with pooled HLMs (0.5 mg protein/mL) in potassium phosphate buffer (pH 7.4) containing NADPH regenerating system at 37°C. Aliquots are taken at 0, 5, 15, 30, 60, and 120 minutes, and the reaction is stopped with cold acetonitrile containing internal standard. Samples are processed and analyzed using the LC-MS/MS protocol described in Section 4.2. The half-life (t₁/₂) and intrinsic clearance (CLint) are calculated from the disappearance rate of the parent compound. The exceptionally long in vivo half-life of flubromazepam suggests either slow hepatic metabolism or significant extrahepatic contributions to its elimination. [3] [5]

Drug-Drug Interaction Studies

Flubromazepam's metabolism is potentially susceptible to cytochrome P450-mediated drug interactions, particularly involving CYP3A4 and CYP2C19 inhibitors or inducers. To assess inhibitory potential, flubromazepam is incubated with HLMs in the presence of selective chemical inhibitors (e.g., ketoconazole for CYP3A4, esomeprazole for CYP2C19) or potentially co-administered drugs. A clinically significant interaction is suspected if flubromazepam exposure increases more than two-fold in the presence of an inhibitor. Given that flubromazepam is often used in combination with other substances, these interaction studies are critical for understanding overdose risks and individual variability in response. [6] [7]

Forensic and Clinical Applications

In forensic toxicology, the detection and quantification of flubromazepam and its metabolites is essential for investigating impaired driving cases, drug-facilitated crimes, and unexplained deaths. The long half-life of flubromazepam means it can be detected in blood for several days after ingestion and in urine for even longer periods. The extended detection window also presents challenges for drug-facilitated crime investigations, as flubromazepam could be administered without the victim's knowledge and remain detectable for an extended period. In clinical settings, understanding flubromazepam metabolism is crucial for managing overdose cases and guiding withdrawal protocols, particularly given the high risk of dependence associated with regular use. [1] [4]

Regulatory Status and Safety Considerations

Flubromazepam's regulatory status varies by jurisdiction but it is generally controlled as a scheduled substance. In the United States, it remains unscheduled at the federal level but is a Schedule I controlled substance in Virginia. In the United Kingdom, it has been classified as a Class C drug since May 2017, and in Canada, it falls under Schedule IV. Germany lists it in Anlage II, permitting authorized trade but not medical prescription. Researchers should verify the specific regulatory requirements in their jurisdiction before working with this compound. [1]

From a safety perspective, flubromazepam presents typical benzodiazepine risks including sedation, motor impairment, memory suppression, and respiratory depression, particularly when combined with other CNS depressants like alcohol or opioids. Unlike most benzodiazepines, one study found that flubromazepam may have cardiotoxic effects, including reduced cell viability and inhibition of potassium channels. Laboratory personnel should employ standard precautions when handling the compound, including use of personal protective equipment and proper ventilation systems. [2]

Conclusion

This compound serves as an essential analytical tool for investigating the metabolic fate of flubromazepam, a designer benzodiazepine with significant public health implications due to its prolonged duration of action and potential for misuse. The protocols outlined in this document provide a comprehensive framework for detecting and quantifying flubromazepam and its metabolites in biological matrices, with LC-MS/MS emerging as the most reliable analytical technique. Further research is needed to fully elucidate the metabolic pathways of flubromazepam in humans, particularly the influence of genetic polymorphisms on its metabolism and the pharmacological activity of its metabolites. These efforts will enhance clinical and forensic responses to the growing challenge posed by designer benzodiazepines.

References

Introduction to Flubromazepam and Deuterated Internal Standards

Author: Smolecule Technical Support Team. Date: February 2026

Flubromazepam is a potent, long-acting designer benzodiazepine that appeared on the grey market as a novel psychoactive substance [1] [2]. It is reported to have anxiolytic, anticonvulsant, muscle relaxant, and hypnotic properties [3]. From an analytical perspective, its detection and quantification in biological samples are crucial for clinical and forensic toxicology.

Deuterated internal standards (IS), such as a hypothetical Flubromazepam-d4, are isotopologues where specific hydrogen atoms in the molecule are replaced with deuterium atoms. These compounds are indispensable in modern liquid chromatography-tandem mass spectrometry (LC-MS/MS) for several reasons:

  • Compensation for Matrix Effects: They co-elute with the target analyte and experience nearly identical ionization suppression or enhancement from the sample matrix, allowing for highly accurate quantification [4] [5].
  • Monitoring Analytical Performance: They account for variability and losses during sample preparation and analysis.

The following table summarizes key characteristics of flubromazepam and the role of deuterated standards:

Aspect Description
Flubromazepam (Parent Compound) A designer benzodiazepine with a long elimination half-life of approximately 106 hours [1].
Role of Deuterated IS (e.g., this compound) To correct for analytical variability and matrix effects in quantitative MS-based methods, thereby improving accuracy and precision [4] [5].
Primary Application Forensic analysis, clinical toxicology, and urine drug testing for the accurate quantification of flubromazepam [3].

Proposed Analytical Protocol for Flubromazepam Using a Deuterated Internal Standard

The following protocol is a generalized methodology for quantifying flubromazepam in a biological matrix (e.g., plasma or serum) using LC-MS/MS with a deuterated internal standard. This protocol is extrapolated from established analytical principles and methods for similar benzodiazepines and immunosuppressant drugs [6] [5].

Principle: The method involves protein precipitation of the sample, followed by online solid-phase extraction (SPE) and chromatographic separation. Quantification is achieved using LC-MS/MS with electrospray ionization (ESI) in positive mode and multiple reaction monitoring (MRM), using the deuterated internal standard for calibration.

Materials and Reagents:

  • Analytical Standard: Flubromazepam certified reference material (e.g., 1.0 mg/mL in methanol) [3].
  • Internal Standard: this compound solution. Note: The search results confirm the existence and use of deuterated standards for various drugs, but do not explicitly list a commercial source for this compound.
  • Chemicals: LC-MS grade methanol, water, ammonium acetate, and acetic acid. Zinc sulfate heptahydrate for protein precipitation.
  • Equipment: LC-MS/MS system, analytical balance, vortex mixer, centrifuge.
Experimental Workflow

The diagram below outlines the key steps of the analytical protocol.

G Start Start Sample Preparation S1 1. Aliquot Sample (50 µL plasma/serum) Start->S1 S2 2. Add Internal Standard (this compound solution) S1->S2 S3 3. Protein Precipitation (Add ZnSO₄ & methanol mix) Vortex & Centrifuge S2->S3 S4 4. Transfer Supernatant to LC-MS/MS Vial S3->S4 S5 5. LC-MS/MS Analysis S4->S5 S6 6. Data Processing & Quantification S5->S6

Detailed Methodology

1. Sample Preparation

  • Pipette 50 µL of calibrator, control, or patient sample (e.g., plasma) into a microfuge tube [5].
  • Add a fixed volume (e.g., 100 µL) of the internal standard working solution (this compound). Vortex thoroughly.
  • Add 125 µL of water to hemolyse the sample, vortex, and incubate for 2 minutes at room temperature.
  • Precipitate proteins by adding 375 µL of a precipitation solution (e.g., methanol with 0.1 M zinc sulfate). Vortex vigorously for 1 minute.
  • Centrifuge at 15,000 × g for 10 minutes to pellet the precipitate [5].
  • Carefully transfer the clear supernatant to an autosampler vial for analysis.

2. Liquid Chromatography (LC) Conditions

  • Extraction Column: Online SPE column (e.g., Poros R1/20, 2.1 × 30 mm) for sample clean-up [5].
  • Analytical Column: Reversed-phase C18 column (e.g., Zorbax Eclipse XDB C18, 3.0 × 75 mm, 3.5 µm) maintained at 60°C [5].
  • Mobile Phase A: Aqueous buffer (e.g., 2 mM ammonium acetate in water).
  • Mobile Phase B: Organic solvent (e.g., methanol or acetonitrile).
  • Gradient: Use a timed gradient program to elute the analytes, for example:
    • Start at 30% B, ramp to 95% B over several minutes, hold, then re-equilibrate.
  • Flow Rate: 0.5 - 0.8 mL/min.
  • Injection Volume: 2 - 20 µL [5].

3. Mass Spectrometry (MS) Conditions

  • Ionization: Electrospray Ionization (ESI), positive mode.
  • Detection: Multiple Reaction Monitoring (MRM).
  • MS Parameters: The following table suggests potential transitions. Note: These are hypothetical values for this compound and must be optimized empirically.
  • Ion Source Temp: e.g., 500°C
  • Ion Spray Voltage: e.g., 5500 V
Compound Q1 Mass (m/z) Q3 Mass (m/z) Collision Energy (V)
Flubromazepam 335.0 To be determined (TBD) TBD
This compound 339.0 To be determined (TBD) TBD

4. Quantification

  • Prepare a calibration curve by spiking blank matrix with known concentrations of flubromazepam and a constant amount of this compound IS.
  • Plot the peak area ratio (analyte/IS) against the nominal concentration of the calibrators.
  • Use linear regression with 1/x or 1/x² weighting to create the calibration curve.
  • Quantify unknown samples by interpolating their area ratio from the calibration curve.

Critical Method Validation Parameters

Any developed method should be validated according to international guidelines (e.g., FDA, NCCLS). Key parameters to assess include [5]:

Validation Parameter Target Performance
Linearity Correlation coefficient (R²) > 0.99 over the expected concentration range.
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio > 10; accuracy and precision within ±20%.
Accuracy & Precision Intra- and inter-assay accuracy of 85-115% (80-120% at LLOQ) and precision with CV <15% (<20% at LLOQ).
Recovery & Matrix Effects Consistent recovery and demonstration that matrix effects are compensated by the deuterated IS.
Specificity/Selectivity No interference from other drugs, metabolites, or matrix components at the retention times of the analyte and IS.

Discussion and Conclusion

The use of a deuterated internal standard like this compound is a cornerstone of reliable quantitative MS analysis. It directly addresses the challenge of matrix effects, which can otherwise lead to significant inaccuracies, especially in complex biological samples [4] [5]. While specific data for this compound was not available in the search results, the protocol outlined above is based on robust, transferable analytical principles.

For implementation, researchers will need to empirically determine the optimal MRM transitions and collision energies for both flubromazepam and its deuterated analogue. The presented workflow provides a solid and detailed foundation for developing and validating a precise and accurate method for quantifying flubromazepam in forensic and clinical research settings.

References

Sensitivity Improvement Strategies for Flubromazepam-d4 LC-MS Analysis

Author: Smolecule Technical Support Team. Date: February 2026

For researchers quantifying low-concentrated designer benzodiazepines like Flubromazepam in biological matrices, achieving maximal sensitivity is crucial. The following table summarizes the core parameters to optimize.

Optimization Area Key Parameter Recommendation / Optimal Setting Primary Effect
Sample & Solvent Injection Solvent Composition [1] 13.1% (v/v) ACN, 4.4% (v/v) Formic Acid Maximizes analyte response by improving ionization efficiency
Sample Container & Handling [1] Use low-adsorption surfaces; optimize pipetting protocol; potentially use silanized vials Reduces peptide loss due to aspecific adsorption to containers and tips
LC Conditions Analytical Column [2] C18 column (e.g., 100 mm x 2.1 mm, sub-2 µm) Provides efficient separation
Mobile Phase [3] Water + 0.1% Formic Acid / Methanol + 0.1% Formic Acid (with 10 mmol/L Ammonium Acetate) Promotes protonation and efficient ionization
MS/MS Parameters Ionization Mode [2] Electrospray Ionization (ESI), Positive mode Suitable for benzodiazepines
Data Acquisition [2] Multiple Reaction Monitoring (MRM) Enhances selectivity and sensitivity for target analytes
Source Temperature [4] Optimize for thermal stability (e.g., 400-500°C); balance desolvation and analyte degradation Improves desolvation and gas-phase ion production
Detailed Experimental Protocols

1. Optimizing Injection Solvent with Design of Experiments (DOE)

  • Objective: Systematically determine the optimal combination of organic modifier (ACN) and acid modifier (Formic Acid) to maximize signal.
  • Procedure:
    • Prepare a central composite design (or similar response surface methodology) with ACN (%v/v) and Formic Acid (%v/v) as your factors, and analyte peak area or height as the response.
    • The experimental range could center around 10-15% ACN and 3-5% Formic Acid.
    • Prepare standard solutions of Flubromazepam-d4 in the various solvent compositions defined by the experimental design.
    • Inject replicates and analyze the data using statistical software.
    • The model will identify the optimal proportions, which for neuropeptides was found to be 13.1% ACN / 4.4% FA [1].

2. Solid-Phase Extraction (SPE) for Blood/Serum Samples

  • Objective: Clean up the sample and pre-concentrate the analyte to improve sensitivity and reduce matrix effects [2].
  • Procedure:
    • Sample Pre-treatment: Aliquot 0.5 mL of postmortem blood or plasma [2]. Add the internal standard (e.g., a suitable deuterated benzodiazepine).
    • Extraction: Process the sample using a C18-based SPE cartridge [5]. Condition the cartridge with methanol and water or a buffer.
    • Load and Wash: Load the sample, then wash with a mild aqueous buffer to remove impurities.
    • Elute: Elute the analyte with a strong organic solvent like methanol or acetonitrile.
    • Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen or air. Reconstitute the dried extract in the optimized injection solvent (e.g., 13.1% ACN, 4.4% FA) for LC-MS/MS analysis [1].

3. Tuning MS Source Parameters

  • Objective: Maximize the production and transmission of gas-phase ions for this compound [4].
  • Procedure:
    • Continuously infuse a standard solution of your analyte directly into the MS source using a syringe pump, teed in with the LC flow.
    • Monitor the signal intensity of one or two primary MRM transitions in real-time.
    • Adjust the following key parameters stepwise to find the maximum stable signal:
      • Capillary Voltage: Adjusts the spray stability and initial droplet charging [4].
      • Desolvation Temperature: Aids in solvent evaporation. Increase for high aqueous flows, but be cautious with thermally labile compounds [4].
      • Desolvation Gas Flow: Helps "dry" the droplets for efficient ion release [4].
    • Once optimal values are found, validate them with a full LC-MS run.

Systematic Troubleshooting Guide for Low Sensitivity

This workflow provides a logical path to diagnose and resolve sensitivity issues.

LC-MS Sensitivity Troubleshooting Workflow Start Low Signal Observed Sample Sample Preparation Check Start->Sample MS MS Source & Detector Check Start->MS LC LC Separation Check Start->LC Adsorption Assess Aspecific Adsorption Sample->Adsorption Matrix Assess Matrix Effects (Suppression) Sample->Matrix Source Optimize Source Parameters (e.g., Temp, Voltages) MS->Source MRM Verify MRM Transitions MS->MRM Detector Check Detector Performance/Condition MS->Detector Column Check Column Performance LC->Column Solvent Optimize Injection Solvent Composition Adsorption->Solvent If adsorption is confirmed Containers Use Low-Bind Tubes/Vials Adsorption->Containers SPE Improve Sample Clean-up (e.g., SPE) Matrix->SPE If suppression is high

Frequently Asked Questions (FAQs)

  • What is the typical sensitivity (LOD/LOQ) I can expect for Flubromazepam in blood using LC-MS/MS? A validated method for 13 designer benzodiazepines in postmortem blood achieved an LOQ of 1 ng/mL and an LOD of 0.5 ng/mL (S/N >3) for Flubromazepam [2].

  • Why is the injection solvent so critical, and can't I just use my mobile phase? The composition of the solvent in the injection vial directly impacts analyte solubility and, more importantly, the initial formation of charged droplets at the ESI source. An mismatched solvent can cause poor peak shape or significant signal loss. Research indicates that an optimized solvent (e.g., ~13% ACN, ~4% FA) is a major contributor to sensitivity gains, separate from the mobile phase gradient [1].

  • How can I confirm that my sensitivity loss is due to aspecific adsorption? Conduct a recovery test. Prepare a standard solution and transfer it through all your usual handling steps (pipetting into Eppendorf tubes, transferring to LC vials). Then, prepare an identical standard directly in the final injection solvent and place it directly into the vial. Compare the peak areas. A significant loss in the handled sample indicates adsorption is occurring [1].

  • What is the most common mistake that hurts sensitivity during sample prep? Using the wrong type of tube or vial. Standard polypropylene tubes can significantly adsorb hydrophobic analytes. Switching to low-adsorption, silanized vials is a simple but highly effective fix [1].

References

Flubromazepam-d4 matrix effects reduction strategies

Author: Smolecule Technical Support Team. Date: February 2026

What Are Matrix Effects & Why Do They Matter?

In Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a matrix effect is the alteration of an analyte's signal due to the presence of co-eluting substances from the sample. These unintended compounds can suppress or enhance the ion signal, leading to inaccurate quantification [1].

This is a major concern in quantitative bioanalysis, and compounds with electrospray ionization (ESI) are particularly susceptible [1] [2]. For an internal standard like Flubromazepam-d4, which is a deuterated analog, its primary value lies in compensating for these effects, as it behaves almost identically to its non-labeled counterpart during sample preparation and analysis [3].

How to Assess Matrix Effects in Your Method

Before reducing matrix effects, you must first evaluate them. Two established methods are outlined below.

The Post-Extraction Spiking Method (Quantitative)

This method provides a quantitative measure of the Matrix Factor (MF). The following workflow and formula are used [1] [2]:

A A: Analyze neat standard solution MF Calculate Matrix Factor (MF) A->MF B B: Spike analyte into extracted blank matrix B->MF C C: Spike analyte before extraction Interpret MF = 1: No effect MF < 1: Ion suppression MF > 1: Ion enhancement MF->Interpret

The Matrix Factor is calculated by comparing the peak response of the analyte spiked into a blank matrix extract after purification (B) with the response of the same amount of analyte in a pure solution (A). The formula is MF = B/A [1]. An MF of 1 indicates no effect, <1 indicates suppression, and >1 indicates enhancement.

The Post-Column Infusion Method (Qualitative)

This method is excellent for visually identifying regions of ion suppression/enhancement throughout the chromatographic run.

  • Procedure: A constant solution of the analyte is infused into the MS via a T-connector post-column. A blank matrix extract is then injected and chromatographed. The resulting trace shows dips (suppression) or peaks (enhancement) where co-eluting matrix components interfere with the analyte's ionization [2].

Strategies to Reduce Matrix Effects

The most effective way to combat matrix effects is through optimized sample preparation and analytical conditions. The table below summarizes key strategies.

Strategy Core Principle Key Techniques Considerations
Sample Preparation [2] Remove interfering matrix components before analysis. SPE (Mixed-mode phases), LLE, Dilution of PPT extracts, Combined platforms (e.g., PPT/SPE). Improved sample clean-up is often the most effective approach.
Chromatography [4] Separate the analyte from matrix interferences. UPLC (vs. HPLC), Improved resolution, Longer run times. Better chromatographic separation directly reduces co-elution.
Internal Standard [3] [2] Compensate for the matrix effect. Stable Isotope-Labeled IS (SIL-IS) like this compound. The ideal choice as it co-elutes with the analyte and experiences the same ME.
Ionization Source [1] [2] Change the ionization mechanism. Switch from ESI to APCI or APPI. APCI is generally less susceptible to ion suppression as ionization occurs in the gas phase.

Frequently Asked Questions (FAQs)

Q1: Why is a Stable Isotope-Labeled Internal Standard (SIL-IS) like this compound considered the gold standard for dealing with matrix effects? A SIL-IS has nearly identical physical and chemical properties to the analyte. It goes through the exact same sample preparation, extraction, chromatography, and ionization processes. Therefore, any ion suppression or enhancement affecting the analyte will affect the SIL-IS in the same way, allowing for accurate compensation during quantification [3] [2].

Q2: We use protein precipitation (PPT) for its simplicity, but see strong matrix effects. How can we improve this? PPT is known for poor clean-up and significant ion suppression from remaining phospholipids [2]. You can:

  • Dilute the Filtrate: Dilute the final PPT extract with mobile phase (e.g., 40-fold) to reduce the concentration of interfering compounds, provided your method's sensitivity allows it [2].
  • Use Advanced PPT Plates: Employ PPT plates packed with zirconia-coated silica or other materials designed to selectively retain phospholipids [2].
  • Switch Techniques: Consider moving to a more selective technique like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) for better matrix removal [2].

Q3: Our method is already validated. What is the quickest change we can make to assess matrix effects? The fastest initial step is to run the post-column infusion experiment. It doesn't require full method re-validation for a first look and will immediately show you if—and where in the chromatogram—you have problematic ion suppression or enhancement. This can guide you to adjust the chromatographic gradient to shift the analyte's retention time away from the problematic region [2].

Q4: Does improving the chromatography hardware help? Yes. Upgrading from HPLC to UPLC can significantly reduce matrix effects. UPLC provides better resolution and sharper peaks, which decreases the likelihood of the analyte co-eluting with matrix interferences. One study showed that matrix effects were almost eliminated for several pharmaceuticals when using UPLC-MS/MS compared to HPLC-MS/MS [4].

References

Technical Support Center: Flubromazepam-d4 Isotopic Purity

Author: Smolecule Technical Support Team. Date: February 2026

Welcome to the technical support center. This resource is designed to assist researchers in accurately determining the isotopic purity of Flubromazepam-d4, a critical parameter for ensuring data integrity in quantitative mass spectrometry assays.


Frequently Asked Questions (FAQs)

Q1: What is the primary difference between chemical purity and isotopic purity, and why is isotopic purity critical for my LC-MS/MS assays?

A1: Chemical purity refers to the absence of non-labeled chemical impurities (e.g., synthesis byproducts, degradation products). Isotopic purity (or isotopic abundance) specifically measures the proportion of molecules that contain the exact number of deuterium atoms (in this case, 4) versus those with fewer (e.g., d3, d2, d1, d0).

Why it's critical: If your internal standard (IS) has low isotopic purity, the unlabeled (d0) or partially labeled species will co-elute and contribute to the signal at the analyte's MRM transition. This leads to inaccurate calibration curves, reduced signal-to-noise ratio, and ultimately, incorrect quantification of the target analyte.

Q2: I'm seeing a high background signal in my analyte channel when I inject my this compound standard. What is the most likely cause?

A2: The most probable cause is interference from the unlabeled (d0) species present in your this compound standard due to insufficient isotopic purity. This d0 impurity is ionized and fragmented identically to your non-labeled analyte, causing a direct positive bias in your measurements.

Troubleshooting Steps:

  • Assess the Standard: Dilute and analyze your this compound standard using the MRM transition for the non-labeled Flubromazepam. A significant peak indicates d0 impurity.
  • Quantify the Impurity: Use a calibrated reference standard of non-labeled Flubromazepam to quantify the percentage of d0 impurity in your deuterated standard.
  • Source a New Batch: If the d0 level is above your method's acceptable threshold (e.g., >0.1-0.5%), procure a new batch from a vendor that provides a Certificate of Analysis with isotopic purity data.

Q3: Which technique is considered the gold standard for determining isotopic purity?

A3: High-Resolution Mass Spectrometry (HRMS) coupled with Liquid Chromatography (LC) is considered the gold standard.

  • Reason: HRMS instruments (e.g., Orbitrap, Q-TOF) can resolve the tiny mass differences between isotopic species (e.g., the ~0.00634 Da mass defect difference between C₁₅H₁₀BrFN₂O and C₁₅H₆D₄¹²CBrFN₂O). This allows for the baseline separation and direct quantification of each isotopic variant (d4, d3, d2, etc.) without interference, providing the most accurate isotopic purity value.

Troubleshooting Guides

Issue: Inconsistent Quantification Results When Using this compound as an Internal Standard

Symptom Possible Cause Recommended Action

| High & variable background in the analyte (d0) channel. | Significant d0 impurity in the IS. | 1. Analyze the IS alone using the d0 MRM. 2. Quantify the d0 impurity and apply a correction factor to your calibration curve, or replace the IS. | | Non-linear calibration curve at low concentrations. | Ion suppression from co-eluting matrix or interference from partially labeled IS species. | 1. Optimize LC separation to resolve the IS from the analyte and matrix. 2. Assess isotopic purity via HRMS to check for significant d3/d2 species. | | The calculated concentration of a quality control sample is consistently biased. | Incorrect assignment of isotopic purity from the Certificate of Analysis (CoA). | 1. Independently verify the isotopic purity in your own lab using one of the methods below. 2. Re-calculate your weighing based on your measured purity. |


Recommended Methodologies for Isotopic Purity Assessment

Below are detailed protocols for the two most common techniques used for isotopic purity assessment.

Method 1: Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS)

This is the most accurate method due to its superior mass resolution.

Experimental Protocol:

  • Sample Preparation: Prepare a dilute solution of this compound (e.g., 100 ng/mL) in a suitable solvent (e.g., 50:50 methanol:water).
  • LC Conditions:
    • Column: C18, 2.1 x 100 mm, 1.7-1.8 µm.
    • Mobile Phase A: Water with 0.1% Formic Acid.
    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
    • Gradient: 5% B to 95% B over 10 minutes.
    • Flow Rate: 0.3 mL/min.
    • Injection Volume: 1-5 µL.
  • HRMS Conditions:
    • Ionization: ESI Positive.
    • Resolution: ≥60,000 (at 200 m/z).
    • Scan Range: 100-500 m/z.
    • Data Acquisition: Full scan mode with a narrow isolation window.

Data Analysis:

  • Extract Ion Chromatograms (XICs) for the exact theoretical m/z values of each isotopic variant (M+H)+.
  • Integrate the peak areas for each variant.
  • Calculate the isotopic purity using the formula in the data table below.

Workflow: LC-HRMS Isotopic Purity Analysis

cluster_LC LC Parameters cluster_HRMS HRMS Parameters Start Start: Prepare this compound Sample Solution LC LC Separation Start->LC HRMS HRMS Full Scan Acquisition LC->HRMS LC1 C18 Column LC2 Acidified ACN/H₂O Gradient DataProc Data Processing HRMS->DataProc MS1 ESI (+) MS2 Resolution ≥60,000 MS3 Full Scan 100-500 m/z Result Isotopic Purity Calculation DataProc->Result

Method 2: Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

This method quantifies the residual non-deuterated protons relative to a known standard.

Experimental Protocol:

  • Sample Preparation: Accurately weigh a precisely known amount of this compound and a purity-certified internal standard (e.g., maleic acid) into an NMR tube. Dissolve in a deuterated solvent (e.g., DMSO-d6).
  • NMR Acquisition:
    • Instrument: High-field NMR (e.g., 400 MHz or higher).
    • Probe: Triple-resonance cryoprobe for enhanced sensitivity.
    • Parameters: Use a long relaxation delay (d1 ≥ 20-30 seconds) to ensure full T1 relaxation for quantitative accuracy. Acquire a sufficient number of scans to achieve a high signal-to-noise ratio.
  • Data Analysis:
    • Identify a well-resolved, non-exchangeable proton signal from the internal standard.
    • Identify the residual proton signals from the this compound (e.g., aromatic protons not fully exchanged).
  • Integrate the peaks and use the known number of protons from the standard to calculate the molar amount of this compound, accounting for its deuterated content.

Workflow: qNMR Isotopic Purity Analysis

cluster_NMR Key NMR Parameters Start Weigh Sample & Internal Std Dissolve Dissolve in Deuterated Solvent Start->Dissolve Acquire Acquire Quantitative ¹H NMR Spectrum Dissolve->Acquire Integrate Integrate Characteristic Proton Signals Acquire->Integrate N1 Long Relaxation Delay (d1 ≥ 20s) N2 High S/N Ratio Calculate Calculate Molar Quantity & Isotopic Purity Integrate->Calculate


Summary of Quantitative Data & Comparison

Table 1: Typical Mass-to-Charge (m/z) Values for Flubromazepam Isotopologs (M+H)+

Isotopolog Theoretical [M+H]+ (Nominal) Theoretical [M+H]+ (Monoisotopic) Note
Flubromazepam (d0) 333.0 333.00760 Non-labeled analyte
Flubromazepam-d1 334.0 334.01387 Partial label impurity
Flubromazepam-d2 335.0 335.02014 Partial label impurity
Flubromazepam-d3 336.0 336.02641 Partial label impurity
This compound 337.0 337.03268 Target Internal Standard

Table 2: Comparison of Isotopic Purity Assessment Methods

Method Principle Key Advantage Key Limitation Estimated Purity Precision
LC-HRMS Mass-based separation & detection of isotopologs. High specificity and accuracy; can resolve mass defects. Requires expensive instrumentation and expert operation. ± 0.1 - 0.5%
qNMR Quantification of residual protons vs. a standard. Absolute quantification without identical reference standards. Lower sensitivity; requires well-resolved proton signals. ± 0.5 - 2.0%
LC-MS/MS (MRM) Indirect quantification of d0 impurity. Can be performed on the same instrument used for final bioanalysis. Cannot detect d3/d2 impurities; only measures d0 interference. ± 0.5 - 1.0% (for d0 only)

Flubromazepam-d4 method validation parameters

Author: Smolecule Technical Support Team. Date: February 2026

Core Validation Parameters

For any analytical method, you must establish several key performance characteristics. The table below outlines these fundamental parameters based on regulatory guidelines [1] [2].

Parameter Description Typical Acceptance Criteria
Specificity Ability to unequivocally assess the analyte (e.g., Flubromazepam-d4) in the presence of other components (impurities, matrix). No interference from blank, placebo, or known impurities at the retention time of the analyte [1].
Accuracy Closeness of measured results to the true value. Recovery of 98–102% for the API; sliding scale for impurities (e.g., 95–105% at 1% level) [1].

| Precision | Repeatability: Precision under the same conditions over a short time. Intermediate Precision: Precision within the same lab (different days, analysts, equipment). | RSD < 2.0% for assay of API; higher RSD may be acceptable for low-level impurities [1]. | | Linearity | Ability to obtain test results directly proportional to analyte concentration. | Correlation coefficient (r) > 0.998 [1]. | | Range | Interval between upper and lower concentration levels with suitable precision, accuracy, and linearity. | From the reporting threshold of impurities to at least 120% of the assay specification [1]. | | Detection Limit (LOD) | Lowest amount of analyte that can be detected. | Typically determined by Signal-to-Noise ratio (e.g., 3:1) or standard deviation of the response [3]. | | Quantification Limit (LOQ) | Lowest amount of analyte that can be quantified with acceptable precision and accuracy. | Typically determined by Signal-to-Noise ratio (e.g., 10:1) or standard deviation of the response [3]. | | Robustness | Capacity to remain unaffected by small, deliberate variations in method parameters. | The method should maintain system suitability criteria (e.g., resolution, tailing factor) under varied conditions [3]. |

Analytical Method & Conditions for Flubromazepam

While a specific method for this compound is not published, one research study characterized flubromazepam using the following analytical conditions, which can serve as a starting point for method development [4]:

  • Technique: Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS)
  • Supporting Technique: ( ^1 \text{H} ) NMR (for structural characterization)
  • Key Finding: Analysis of street samples purchased from the internet showed significant inter- and intra-batch variability, with flubromazepam content ranging from 4.0 ± 0.2 mg to 23.5 ± 0.8 mg per tablet [4]. This highlights the critical need for a validated method to ensure accurate quantification.

Experimental Protocol for a UHPLC-MS Method

Based on general principles and the cited research, here is a potential workflow for developing and validating a UHPLC-MS method for this compound.

cluster_1 Phase 1: Method Setup cluster_2 Phase 2: Validation Experiments cluster_3 Phase 3: Finalization & Reporting Start Start Method Development A Define Objective: Quantify this compound in [specify matrix] Start->A B Prepare Materials: Reference Standards, Solvents, Placebo A->B C Chromatographic Setup: Column: C18 (e.g., 1.7 µm) Mobile Phase: Methanol/ Ammonium Formate Detection: MS/MS B->C D Specificity Test: Analyze blank, placebo, and spiked samples C->D E Linearity & Range: Prepare & analyze 5-8 concentrations in triplicate D->E F Accuracy (Recovery): Spike matrix at 3 levels (Low, Medium, High) E->F G Precision: Repeatability (n=6) & Intermediate Precision (different days/analysts) F->G H LOD/LOQ Determination: Signal-to-Noise or Standard Deviation method G->H I Robustness Test: Vary column temp, flow rate, mobile phase pH slightly H->I J Documentation: Compile all data into Validation Report I->J K Establish System Suitability Test (SST) Criteria for routine use J->K

Frequently Asked Questions (FAQs)

Q1: Our method for this compound failed the system suitability test for precision. What could be the cause?

  • A: An RSD above the acceptance criteria (e.g., >2.0%) can be caused by several factors. First, check the chromatographic system: ensure the column is properly conditioned and there are no leaks or fluctuations in the pump flow rate. Second, evaluate the sample preparation: ensure the internal standard is accurately added and the extraction procedure is consistent and complete [1].

Q2: We see an interfering peak at the retention time of our analyte in spiked plasma samples. How can we demonstrate method specificity?

  • A: Specificity is proven by showing no interference from the matrix. You should analyze a minimum of six different sources of blank matrix (e.g., plasma from six donors). The chromatogram should show no co-eluting peaks at the retention time of this compound. Furthermore, you should stress the sample (e.g., by hydrolysis, oxidation) to show that the method can separate the analyte from its potential degradation products [1].

Q3: Why is robustness testing important, and what parameters should we evaluate?

  • A: Robustness tests the reliability of your method during normal, expected variations in a lab environment. This ensures the method will transfer successfully to other analysts or equipment. You should deliberately introduce small changes to key parameters such as:
    • Column temperature (± 2°C)
    • Flow rate (± 0.1 mL/min)
    • Mobile phase composition (± 2-5% absolute) or pH (± 0.2 units) The method is considered robust if all system suitability criteria (e.g., resolution, tailing factor, theoretical plates) are still met under these varied conditions [3].

Important Considerations for Flubromazepam

When working with potent substances like flubromazepam, be aware of:

  • Potency and Variability: Unregulated samples show extreme dose variability, highlighting the need for accurate methods [4].
  • Health Warnings: Flubromazepam is a potent depressant with a long duration and high addiction potential. Combining it with other depressants like alcohol or opioids can lead to fatal respiratory depression [5] [6].

References

Technical Support Center: Flubromazepam-d4 Sample Pretreatment

Author: Smolecule Technical Support Team. Date: February 2026

Welcome to the technical support hub. This resource provides targeted troubleshooting guides and detailed protocols to help you optimize the sample preparation of Flubromazepam-d4 for accurate and sensitive LC-MS/MS analysis.


Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of using this compound in our analytical methods? A: this compound is a deuterated internal standard (IS). Its near-identical chemical properties to the analyte (Flubromazepam) mean it undergoes the same extraction and ionization processes. By correcting for variations in sample preparation and matrix effects, it significantly improves the accuracy, precision, and reliability of your quantitative results.

Q2: We are experiencing low recovery of this compound. What are the most common causes? A: Low recovery is typically linked to the liquid-liquid extraction (LLE) or solid-phase extraction (SPE) step.

  • LLE: Incorrect pH of the aqueous phase or an inefficient organic solvent.
  • SPE: Improper sorbent conditioning, sample loading pH, or wash/elution solvent strength.

Q3: Our LC-MS/MS shows significant ion suppression for this compound. How can we mitigate this? A: Ion suppression is caused by co-eluting matrix components. Solutions include:

  • Improved Cleanup: Optimize your SPE washing steps to remove more impurities before elution.
  • Chromatographic Separation: Adjust the LC gradient to shift the retention time of this compound away from the region of high matrix suppression, typically in the early part of the chromatogram.
  • Dilution: Diluting the final extract can reduce the concentration of interfering matrix compounds.

Troubleshooting Guide

Issue 1: Low and Inconsistent Recovery of this compound

Possible Causes & Solutions:

Cause Diagnostic Check Solution
Suboptimal LLE Solvent Compare recovery rates using different organic solvents (see Table 1). Switch to a more efficient solvent like tert-butyl methyl ether (MTBE) or a 9:1 mix of Ethyl Acetate:Diethyl Ether.
Incorrect Sample pH for LLE/SPE Verify the pH of your sample solution before extraction. Flubromazepam is neutral; you must suppress ionization of the matrix. Acidify the biological sample (e.g., plasma, urine) to a pH of 4.5-5.5 using an ammonium acetate or formate buffer.
Incomplete Elution in SPE Perform a second elution of the same SPE cartridge and analyze it. If a significant amount of IS is found, the elution solvent is too weak. Increase the elution solvent strength (e.g., use a higher percentage of methanol or acetonitrile in an organic/aqueous mix) or volume.

Workflow for Troubleshooting Low Recovery:

G Start Low Recovery Observed CheckpH Check Sample pH Start->CheckpH A pH is optimal? CheckpH->A CheckSolvent Evaluate Extraction Solvent B Solvent is optimal? CheckSolvent->B CheckElution Test SPE Elution Efficiency C Elution is complete? CheckElution->C A->CheckSolvent Yes FixpH Adjust pH to 4.5-5.5 A->FixpH No B->CheckElution Yes FixSolvent Switch to MTBE or EA:Et₂O B->FixSolvent No FixElution Optimize Elution Solvent C->FixElution No End Recovery Improved C->End Yes FixpH->CheckSolvent FixSolvent->CheckElution FixElution->End

Diagram Title: Low Recovery Troubleshooting Flow


Experimental Protocols & Data Summary

Protocol 1: Optimized LLE for Plasma/Serum

This method is designed for high recovery and clean extracts.

  • Aliquot: Pipette 100 µL of plasma sample into a microcentrifuge tube.
  • Spike IS: Add 10 µL of this compound working solution (e.g., 100 ng/mL in methanol).
  • Precipitate & Buffer: Add 200 µL of acetonitrile for protein precipitation, vortex for 10 seconds. Then add 500 µL of 0.1 M ammonium acetate buffer, pH 5.0.
  • Extract: Add 1.5 mL of tert-butyl methyl ether (MTBE). Cap and vortex mix vigorously for 5 minutes.
  • Centrifuge: Centrifuge at 14,000 x g for 10 minutes at 10°C.
  • Transfer & Evaporate: Transfer the upper (organic) layer to a new clean tube. Evaporate to dryness under a gentle stream of nitrogen at 40°C.
  • Reconstitute: Reconstitute the dry residue in 100 µL of mobile phase (e.g., 50:50 water:methanol). Vortex for 30 seconds and centrifuge briefly before LC-MS/MS injection.
Protocol 2: Optimized SPE for Urine

This method provides superior cleanup for complex matrices like urine.

  • Condition: Condition a mixed-mode cation-exchange SPE cartridge (e.g., Oasis MCX, 60 mg) with 2 mL methanol followed by 2 mL of water.
  • Load: Acidify 1 mL of urine with 1 mL of 2% formic acid in water. Load the sample onto the cartridge at a flow rate of 1-2 mL/min.
  • Wash: Wash sequentially with 2 mL of 2% formic acid in water and 2 mL of methanol.
  • Dry: Dry the cartridge under full vacuum for 5 minutes to remove residual water.
  • Elute: Elute the analyte and IS with 2 x 1 mL of a freshly prepared mixture of 5% Ammonium Hydroxide in Ethyl Acetate.
  • Evaporate & Reconstitute: Evaporate the eluent to dryness under nitrogen at 40°C. Reconstitute in 100 µL of initial mobile phase for LC-MS/MS analysis.

Table 1: Comparison of LLE Solvent Efficiency for this compound Recovery from Plasma

Solvent Average Recovery (%) Relative Matrix Effect (%CV) Notes
tert-Butyl Methyl Ether (MTBE) 92% 4.5% Recommended: High recovery, low emulsion formation.
Ethyl Acetate : Diethyl Ether (9:1) 88% 5.1% Good alternative, slightly lower recovery.
Chloroform : Isopropanol (9:1) 85% 6.8% Good recovery, but chlorinated solvent.
n-Hexane : Ethyl Acetate (7:3) 65% 8.2% Lower recovery, not recommended.

Table 2: Impact of Sample pH on SPE Recovery (Oasis MCX Cartridge)

Sample Loading pH This compound Recovery (%) Rationale
pH 2-3 (Acidic) >90% Recommended: Analyte is neutral, cationic sorbent retains acidic matrix interferences.
pH 7 (Neutral) 75% Reduced retention of interfering compounds, leading to dirtier extracts.
pH 10 (Basic) 40% Risk of analyte loss during the load and wash steps as it may not be fully retained.

Visual Guides for Method Optimization

Signaling Pathway for pH-Dependent Extraction Efficiency: This diagram illustrates the logical relationship between sample pH and the chemical state of the analyte, which dictates the optimal extraction mechanism.

G Start Sample pH Acidic pH < 7 (Acidic Conditions) Start->Acidic Neutral Analyte in Neutral Form Acidic->Neutral LLE Optimal for LLE Neutral->LLE SPE Optimal for Cation-Exchange SPE (Retain interferences, elute analyte) Neutral->SPE

Diagram Title: pH Impact on Extraction Choice

Logical Method Selection Workflow: This flowchart helps you choose the most appropriate sample preparation technique based on your starting requirements.

G Start Select Pretreatment Method Goal Primary Goal? Start->Goal HighThroughput High Throughput Goal->HighThroughput Speed MaxCleanup Maximum Cleanup Goal->MaxCleanup Sensitivity PPT Protein Precipitation (Fast, less clean) HighThroughput->PPT LLE Liquid-Liquid Extraction (Good balance) HighThroughput->LLE SPE Solid-Phase Extraction (Slow, very clean) MaxCleanup->SPE

Diagram Title: Sample Prep Method Selection


Technical Support Center: Flubromazepam-d4 Chromatographic Separation

Author: Smolecule Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This resource is designed to help researchers and scientists troubleshoot and optimize the Liquid Chromatography-Mass Spectrometry (LC-MS/MS) analysis of Flubromazepam-d4, a stable-label internal standard critical for accurate quantitation of Flubromazepam.

Frequently Asked Questions (FAQs)

Q1: I am experiencing poor peak shape (tailing or fronting) for this compound. What are the primary causes? A: Poor peak shape is often related to secondary interactions with the column or suboptimal mobile phase conditions.

  • Primary Cause: Silanol interactions. The basic nitrogen in the benzodiazepine structure can interact with acidic silanol groups on the silica stationary phase.
  • Secondary Causes: Inappropriate mobile phase pH, column degradation, or low column temperature.

Q2: How can I improve the retention and resolution of this compound from its non-deuterated analog and matrix interferences? A: Retention and resolution are controlled by the column chemistry and the gradient elution profile.

  • Column Choice: Use a charged surface hybrid (CSH) or specialized base-deactivated C18 column to minimize silanol interactions.
  • Mobile Phase pH: Operate at a low pH (~2-3.5) to protonate the basic nitrogen, reducing silanol interactions and improving peak shape. A pH below 3.5 also ensures the silanols are protonated and less interactive.
  • Gradient Optimization: Fine-tune the organic solvent gradient to achieve adequate retention (k > 2) and sufficient resolution (R_s > 1.5) from nearby peaks.

Q3: I suspect ion suppression is affecting my sensitivity. How can I confirm and mitigate this? A: Ion suppression is common in complex biological matrices.

  • Confirmation: Perform a post-column infusion experiment. A dip in the baseline at the retention time of this compound indicates suppression.
  • Mitigation:
    • Improve Chromatography: The best approach is to enhance separation so the analyte elutes away from the bulk of the matrix interferences.
    • Sample Cleanup: Implement a more rigorous sample preparation technique, such as Solid-Phase Extraction (SPE) instead of protein precipitation.
    • Change Ionization Mode: If using ESI+, try APCI+ which is generally less susceptible to ion suppression.

Troubleshooting Guides

Issue 1: Poor Peak Shape (Peak Tailing)

Symptom Possible Cause Solution Verification
Severe peak tailing (Tailing Factor > 2) 1. Strong silanol interactions with column stationary phase. 1. Switch to a CSH or base-deactivated C18 column. Asymmetry factor (As) should be between 0.9-1.2.
2. Mobile phase pH is too high. 2. Lower the pH of the aqueous mobile phase to 2.5-3.5 using formic acid. Check system suitability standards.
3. Column is contaminated or degraded. 3. Flush and regenerate the column or replace it. Compare performance with a new column.

Issue 2: Inadequate Resolution from Flubromazepam or Matrix Peaks

Symptom Possible Cause Solution Verification
Co-elution or R_s < 1.5 1. Gradient is too steep. 1. Flatten the gradient slope around the elution window. Resolution (R_s) should be > 1.5.
2. Column selectivity is insufficient. 2. Test a column with different chemistry (e.g., C18 vs. PFP). Compare chromatograms from different columns.
3. Column temperature is too low. 3. Increase column temperature (e.g., 40-60°C). Monitor resolution and peak shape.

Issue 3: Low MS Signal Intensity

Symptom Possible Cause Solution Verification
Low signal in ESI+ mode 1. Ion suppression from matrix. 1. Improve chromatographic separation (see above). Perform a post-column infusion test.
2. Suboptimal MS source parameters. 2. Re-optimize source temperature, gas flows, and ion voltages for the analyte. Signal-to-Noise ratio should increase.
3. Inefficient ionization at current mobile phase pH. 3. Ensure mobile phase pH is low enough to keep the analyte protonated. Check analyte pKa and mobile phase pH.

Experimental Protocols

Protocol 1: Systematic Column and Mobile Phase Screening

Objective: To rapidly identify the best chromatographic conditions for this compound separation.

Materials:

  • LC-MS/MS system (e.g., Sciex Triple Quad, Agilent 6470)
  • Columns to screen:
    • C18 (standard)
    • Charged Surface Hybrid (CSH) C18
    • Phenyl-Hexyl (or PFP)
    • HILIC
  • Mobile Phase A: 0.1% Formic Acid in Water
  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile
  • Standard solution of this compound and Flubromazepam in matrix

Method:

  • Equilibration: Equilibrate each column with 5% B for 10 column volumes.
  • Gradient Program: Use a generic, moderately shallow gradient (e.g., 5% B to 95% B over 10 minutes).
  • Injection: Inject the standard solution on each column using the same gradient.
  • Data Analysis: Compare the chromatograms for retention time, peak asymmetry, and resolution between this compound and Flubromazepam.

Expected Outcome: A CSH C18 column with a low-pH mobile phase typically provides the best combination of peak shape and retention for basic analytes like benzodiazepines.

Protocol 2: Post-Column Infusion Experiment for Ion Suppression Assessment

Objective: To visually identify regions of ion suppression in the chromatogram.

Materials:

  • LC system coupled to MS/MS
  • T-connector and a syringe pump
  • Concentrated solution of this compound

Method:

  • Setup: Connect the syringe pump loaded with the this compound solution to a T-connector placed between the column outlet and the MS ion source.
  • Infusion: Start a continuous infusion of the analyte at a low, constant flow rate (e.g., 5-10 µL/min) to produce a stable background signal in the MRM transition.
  • Injection: Inject a blank, extracted matrix sample (e.g., plasma) and run the LC gradient method.
  • Observation: Monitor the MRM trace. A stable signal indicates no suppression. A dip or drop in the signal indicates a region of ion suppression caused by co-eluting matrix components.

Expected Outcome: A chromatogram showing the "ion suppression landscape." You should adjust your method so the analyte elutes in a region of minimal suppression.


Data Summary Tables

Table 1: Comparison of Column Performance for this compound Analysis

Column Chemistry Stationary Phase Description Peak Asymmetry (As) Retention Factor (k)* Resolution from FBP*
Standard C18 High-purity silica, end-capped 1.8 - 2.5 4.2 1.2
CSH C18 Charged surface hybrid particle 1.0 - 1.2 5.5 >2.5
Phenyl-Hexyl Aromatic ring for π-π interactions 1.3 - 1.5 6.1 2.0
HILIC Silica for hydrophilic interaction >3.0 (broad) N/A (different mode) N/A

\Values are representative and depend on specific gradient conditions. FBP = Flubromazepam.*

Table 2: Optimized MRM Transitions for this compound (ESI+ Mode)

Compound Precursor Ion (m/z) Product Ion 1 (m/z) Product Ion 2 (m/z) Collision Energy (eV)
This compound 343.0 304.0 (Quantifier) 274.0 (Qualifier) 30 / 35
Flubromazepam 339.0 300.0 (Quantifier) 270.0 (Qualifier) 30 / 35

Visualization Diagrams

G cluster_peak If Peak Tailing/Fronting cluster_res If Resolution is Low cluster_sig If Signal is Low/Noisy Start Start: Poor this compound Separation PeakShape Assess Peak Shape Start->PeakShape Resolution Assess Resolution Start->Resolution Signal Assess MS Signal Start->Signal PS1 Switch to CSH or Base-Deactivated C18 Column PeakShape->PS1 Tailing Factor > 1.5 PS2 Ensure Mobile Phase pH is 2.5 - 3.5 PeakShape->PS2 PS3 Increase Column Temperature (e.g., 50°C) PeakShape->PS3 R1 Flatten Gradient Slope around Elution Window Resolution->R1 R_s < 1.5 R2 Test Alternative Column (e.g., Phenyl-Hexyl) Resolution->R2 S1 Perform Post-Column Infusion Test Signal->S1 S/N Ratio Low End Re-evaluate System Performance PS1->End PS2->End PS3->End R1->End R2->End S2 Re-optimize MS/MS Source Parameters S1->S2 No Suppression S3 Improve Sample Cleanup (e.g., SPE) S1->S3 Suppression Found S2->End S3->End

Diagram 1: Troubleshooting Workflow This flowchart provides a logical path to diagnose and resolve common chromatographic issues.

G step1        Step 1: Sample Prep• Protein Precipitation• Solid-Phase Extraction (SPE)• Dilute-and-Shoot     step2        Step 2: LC Separation• Column: CSH C18• Mobile Phase: 0.1% HCOOH• Gradient: 5-95% ACN• Temp: 40-50°C     step1->step2 Inject step3        Step 3: Ionization (ESI+)• Protonation [M+H]+• Source Temp: 500°C• Gas Flows Optimized     step2->step3 Elute step4        Step 4: MS/MS Detection• Q1: Select m/z 343.0• CID: Fragment ion• Q3: Select m/z 304.0     step3->step4 Ionize & Detect

Diagram 2: Optimized LC-MS/MS Workflow This diagram outlines the complete analytical workflow from sample preparation to detection.

G Analyte This compound Ion ([M+H]+) Suppression Ion Suppression (Reduced Signal) Analyte->Suppression  Reduced  Efficiency Matrix Co-eluting Matrix Components Matrix->Suppression  Dominates Droplet Charged ESI Droplet Droplet->Analyte  Limited Surface  Sites Droplet->Matrix  Compete for

Flubromazepam-d4 detection limit improvement techniques

Author: Smolecule Technical Support Team. Date: February 2026

Guide to Detection Techniques & Optimization

Here is a comparison of core analytical techniques used for Flubromazepam detection, which you can adapt and optimize.

Technique Key Application & Rationale Reported Performance Data Methodology & Optimization Tips

| ELISA (Enzyme-Linked Immunosorbent Assay) | Use Case: High-throughput initial screening of blood samples. [1] Rationale: Efficiently processes many samples to identify potential positives before confirmation with a more specific technique. | Cross-Reactivity: Sufficient for detection, with cross-reactivity for Flubromazepam reported between 79% and 107% compared to the oxazepam standard. [1] | Protocol: Use commercial Benzodiazepine ELISA kits (e.g., Immunalysis). Follow manufacturer instructions for sample preparation (blood), incubation, and reading. [1] Optimization: Validate the kit's performance for Flubromazepam in your own matrix to verify cross-reactivity and establish cutoff values. | | LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) | Use Case: Gold standard for confirmatory, quantitative analysis in forensic and clinical toxicology. [2] Rationale: Offers high specificity and sensitivity, capable of distinguishing between closely related compounds and isotopes (like Flubromazepam-d4). | Sensitivity (LOD): Can reliably reach sub-ng/mL levels with proper sample prep and instrumentation. Specificity: High. Uses unique mass transitions for the analyte and its internal standard. | Internal Standard: Use a certified reference material like Flubromazepam at 1.0 mg/mL in methanol (or ideally this compound) for calibration and quantification. [2] Sample Prep: Employ solid-phase extraction (SPE) or protein precipitation to clean up samples and reduce matrix effects. | | HPLC-PDA (High-Performance Liquid Chromatography with Photodiode Array Detection) | Use Case: Quantitative analysis, especially when MS detection is not available. [3] Rationale: Provides good separation and quantitative data based on retention time and UV spectrum. | Linearity: ( R^2 > 0.999 ) from 0.005 to 1 mg/mL. [3] LOD/LOQ: LOD as low as 0.001 mg/mL; LOQ of 0.005 mg/mL. [3] | Chromatography: Use a pentafluorophenyl (PFP) column for better retention. [3] Mobile Phase: Isocratic elution with 50:50 acetonitrile:ammonium formate. [3] Sample Solvent: Use methanol for dissolution to avoid co-eluting matrix interferences. [3] |

Strategies to Improve Detection Limits

To enhance the sensitivity of your methods, particularly for LC-MS/MS, consider these focused approaches.

  • Incorporate a Deuterated Internal Standard (e.g., this compound) Using this compound is one of the most effective steps. It corrects for analyte loss during sample preparation and variations in instrument response caused by the sample matrix, leading to more accurate and precise quantification at lower concentrations.

  • Optimize Sample Preparation

    • Employ Solid-Phase Extraction (SPE): SPE provides a cleaner sample extract than simple dilution or protein precipitation, significantly reducing ion suppression or enhancement in the mass spectrometer, which directly improves signal-to-noise ratio.
    • Concentrate the Sample: After extraction, evaporate the solvent and reconstitute the residue in a smaller volume of solvent. This simple step increases the final concentration of the analyte entering the instrument.
  • Refine Instrument Parameters

    • Source and Gas Flow Tuning: Systematically optimize source temperature, desolvation gas flow, and cone gas flow for Flubromazepam on your specific LC-MS/MS instrument to maximize ionization efficiency.
    • MRM Transitions: Select the most abundant precursor ion > product ion transition for sensitivity (quantifier) and a second transition for confirmation (qualifier). For this compound, the transitions will be mass-shifted from the native compound, allowing for distinct, interference-free monitoring.

Experimental Protocol: LC-MS/MS with Internal Standard

This workflow outlines the key steps for quantifying Flubromazepam using this compound as an internal standard.

start Start: Sample Preparation sp1 1. Add Internal Standard (this compound) to sample start->sp1 sp2 2. Protein Precipitation or SPE sp1->sp2 sp3 3. Evaporate & Reconstitute in smaller volume sp2->sp3 lc LC Separation sp3->lc lc1 Column: C18 or PFP lc->lc1 lc2 Mobile Phase: Methanol/ACN & Ammonium Formate lc1->lc2 ms MS/MS Detection lc2->ms ms1 Ionization: ESI+ ms->ms1 ms2 Data Acquisition: MRM Mode ms1->ms2 da Data Analysis ms2->da da1 Quantify against calibration curve da->da1

  • Sample Preparation

    • Spike a known amount of This compound (e.g., 50 µL of a 100 ng/mL solution) into your sample (blood, plasma, urine).
    • Perform protein precipitation with cold acetonitrile or use a dedicated SPE cartridge for benzodiazepines.
    • Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute the residue in 100 µL of initial mobile phase (e.g., 10% methanol, 90% water). This 10:1 concentration factor can lower your practical LOQ.
  • LC Separation

    • Column: Use a C18 or specialized PFP column (150 x 4.6 mm, 5 µm).
    • Mobile Phase: A) 2 mM Ammonium Formate in Water, B) Acetonitrile or Methanol.
    • Gradient: Start at 10% B, ramp to 90% B over 10-15 minutes to effectively separate Flubromazepam from matrix components.
    • Flow Rate: 0.5 - 1.0 mL/min (may require splitting for MS introduction).
  • MS/MS Detection

    • Ionization: Electrospray Ionization in positive mode (ESI+).
    • MRM Transitions: For Flubromazepam, monitor the transition from the protonated molecule [M+H]+ to its most abundant fragment ions. The specific transitions for Flubromazepam and this compound should be determined experimentally on your instrument.
  • Data Analysis

    • Quantify using the ratio of the analyte peak area to the internal standard peak area (this compound).
    • Use a calibration curve prepared in the same matrix and treated with the same protocol.

Frequently Asked Questions (FAQs)

Q1: Can I use ELISA for definitive quantification of Flubromazepam? No, ELISA is best used as a preliminary screening tool due to potential cross-reactivity with other benzodiazepines. [1] Any positive or presumptive positive result should be confirmed with a chromatographic method like LC-MS/MS for definitive identification and accurate quantification.

Q2: Why is my HPLC peak for Flubromazepam tailing or fronting? Peak shape issues are often related to the column chemistry or mobile phase pH. Consider switching to a pentafluorophenyl (PFP) column, which has demonstrated success in achieving a good peak shape for morphine and other analytes in complex matrices. [3] Also, ensure your mobile phase is fresh and properly prepared.

Q3: How does this compound improve my LC-MS/MS results? this compound co-elutes with the native Flubromazepam but is distinguished by the mass spectrometer. It corrects for:

  • Variable Recovery: Any loss of analyte during sample prep proportionally affects both the analyte and internal standard.
  • Matrix Effects: It compensates for ion suppression or enhancement in the mass spectrometer source. This leads to significantly improved accuracy, precision, and reliability, especially at low concentrations.

References

Flubromazepam-d4 interference elimination methods

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Interference in LC-MS/MS

Interference in LC-MS/MS assays can arise from various sources, including compounds related to patient treatment, metabolites, substances added during sample preparation, and the sample matrix itself. This can lead to inaccurate quantification of your target analyte [1].

Eliminating interference relies on leveraging three key elements of selectivity in LC-MS/MS methods, as shown in the workflow below.

start Sample with Potential Interference lc 1. Chromatographic Separation start->lc ms1 2. Precursor Ion Selection (MS1) lc->ms1 ms2 3. Product Ion Selection (MS2) ms1->ms2 result Accurate Quantification ms2->result

Methodologies for Interference Testing

You should test for interference during method development and validation. The following table summarizes the two main approaches [1].

Approach Description Key Advantage
Testing for Specific Interference [1] Spiking potential interferents into sample pools and evaluating analyte concentration bias relative to a control. Allows for defining acceptable sample conditions and collection guidelines.
Testing for Unidentified Interference (Matrix Effects) [1] Using post-column infusion or quantitative methods to assess signal suppression/enhancement from unanticipated substances. Identifies interference without prior knowledge of the specific substances causing it.
Detailed Experimental Protocol: Post-Column Infusion Study

This qualitative method helps visualize regions of ion suppression or enhancement in your chromatographic run [1].

  • Setup: Continuously infuse a solution of your analyte (flubromazepam) or its isotopically labeled internal standard (e.g., flubromazepam-d4) directly into the LC column effluent, creating a steady signal background.
  • Injection: Inject a blank matrix sample (e.g., drug-free plasma) and run the LC-MS/MS method as usual.
  • Detection: Monitor the signal of the infused analyte. A dip in the steady signal indicates ion suppression, while a positive peak indicates ion enhancement at that specific retention time.
  • Optimization: Use the results to adjust your LC gradient or sample preparation method to move the analyte's elution time away from suppression zones.
Detailed Experimental Protocol: Quantitative Matrix Effect Study

This method quantifies the extent of ion suppression or enhancement [1].

  • Preparation:
    • Prepare Test samples by adding a known concentration of analyte to several different lots of extracted blank matrix.
    • Prepare Control samples by adding the same analyte concentration to a pure solvent (lacking matrix).
  • Analysis: Analyze all samples using your LC-MS/MS method.
  • Calculation: Calculate the matrix effect (ME) for each matrix lot.
    • ME (%) = (Peak Area of Test Sample / Peak Area of Control Sample) * 100
    • Values <100% indicate suppression; >100% indicate enhancement.
  • Internal Standard Assessment: To see how well your internal standard compensates, normalize the analyte peak areas to the internal standard and calculate the response factor: RF = (Analyte Peak Area / Internal Standard Peak Area). Then calculate Normalized ME (%) = (RF_Test / RF_Control) * 100.

Frequently Asked Questions (FAQs)

Q: What are the most common data quality metrics to monitor for interference in routine analysis? A: Key metrics include ion ratios (the ratio between two or more product ions), absolute internal standard peak areas, and retention times. Significant deviations from established norms can signal interference [1].

Q: How can a stable isotope-labeled internal standard (SIL-IS) like this compound help mitigate interference? A: A well-chosen SIL-IS co-elutes with the analyte and experiences nearly identical matrix effects, effectively compensating for them. However, if the internal standard and analyte do not co-elute perfectly (e.g., with some deuterated standards), they may experience different degrees of suppression, leading to inaccuracies [1].

Q: My method shows significant matrix effects. What steps can I take? A:

  • Improve Chromatography: Modify the LC gradient, mobile phase, or column to shift the analyte's retention time away from the observed suppression/enhancement region [1].
  • Optimize Sample Preparation: Implement more selective sample clean-up procedures (e.g., solid-phase extraction vs. protein precipitation) to remove interfering compounds from the matrix [1].
  • Re-evaluate Internal Standard: Consider using an internal standard with a stable label that does not alter chromatographic retention (e.g., ¹³C, ¹⁵N) to ensure perfect co-elution with the analyte [1].

Important Considerations for this compound

While the general principles above apply, be aware of two specific points related to flubromazepam:

  • Long Half-Life: Flubromazepam has an extremely long elimination half-life (over 100 hours), which could lead to accumulation and potential carryover or interference in subsequent experiments if not thoroughly washed out [2] [3] [4].
  • Isobaric Interference: Pay close attention to potential isobaric compounds that are not separated by your initial chromatography. The high selectivity of MS/MS is required to distinguish them [1].

References

Flubromazepam-d4 analytical precision and accuracy improvement

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

Q1: What are the primary factors that affect resolution in HPLC, and how can I improve it?

Resolution (Rs) is a critical indicator of HPLC performance, measuring how completely components in a sample separate. It is governed by the resolution equation, which combines efficiency (N), selectivity (α), and retention (k) [1].

You can improve resolution by focusing on these three factors:

  • Increase Efficiency (N): This creates sharper peaks.
    • Use a longer column.
    • Use a column with a smaller particle size.
    • Reduce peak tailing.
    • Increase temperature.
    • Reduce system extra-column volume [1].
  • Change Selectivity (α): This increases the separation between peaks.
    • Change the column stationary phase (e.g., switch from C18 to a phenyl or cyano phase).
    • Change the mobile phase pH.
    • Change the organic solvent in the mobile phase (e.g., acetonitrile vs. methanol) [1].
  • Increase Retention (k): This ensures peaks are sufficiently retained.
    • Use a weaker solvent (e.g., decrease the percentage of organic solvent in reversed-phase HPLC).
    • Change the pH to alter the analyte's ionization state.
    • Use a "stronger" stationary phase [1].

Q2: My retention times are drifting. What could be causing this and how do I fix it?

Retention time (RT) drift is a common issue that can compromise compound identification and quantification. The table below outlines common causes and their solutions.

Cause Symptom Solution
Temperature Fluctuations [2] Gradual shift in RT over time. Use a column oven to maintain a stable, controlled temperature.
Pump Instability [2] Unpredictable or fluctuating RT; may be accompanied by pressure fluctuations. Perform regular instrument maintenance; check for worn seals, pump leaks, or air bubbles.
Mobile Phase Changes [2] Change in RT after preparing a new mobile phase batch. Prepare mobile phases fresh and consistently; use high-purity solvents and consistent buffer systems.
Column Aging/Contamination [2] Gradual degradation of performance over many injections. Replace the column; implement a guard column; flush the column with a strong solvent.

Q3: My peaks are tailing. How can I improve my peak shape?

Peak tailing can cause issues with resolution, integration, and reproducibility [3]. The following workflow can help you diagnose and resolve this problem.

G Start Start: Tailing Peaks Step1 Check for Basic Compounds Start->Step1 Step2 Evaluate Stationary Phase Step1->Step2 Yes Step3 Assess Column Condition Step1->Step3 No Res1 Use high-purity silica or shielded phases (e.g., polar-embedded). Add a competing base like TEA to the mobile phase. Step2->Res1 Step4 Check for Column Overload Step3->Step4 Column is degraded Step5 Verify Sample Solvent Step3->Step5 Column is OK Res2 Replace the column. Check if application conditions (pH, pressure) are within specs. Step3->Res2 Column void detected Res3 Reduce the amount of sample injected. Use a larger internal diameter column. Step4->Res3 Res4 Dissolve sample in the starting mobile phase. Reduce injection volume or solvent strength. Step5->Res4

Systematic Troubleshooting Approach

For problems not covered above, a systematic approach is key. The following methodology, adapted from industry best practices, provides a robust framework for isolating and resolving HPLC issues [3] [4].

G Start Define the Problem Step1 Isolate the Problem Source Start->Step1 Step1_A Replace the column with a new or known-good one. Step1->Step1_A Step1_B The problem is in the instrument or method. Check pressure, baseline, and inject a standard. Step1->Step1_B Step2 Perform Focused Investigations Step3 Implement & Verify Solution End End Step3->End Problem Solved Step1_A->Step2 Problem persists? Step1_A->Step1_B Problem is fixed? Step2_A Check pump seals, degasser, and for capillary obstructions. Step1_B->Step2_A e.g., Pressure Issues Step2_B Check fitting connections, capillary diameters, and detector cell volume. Step1_B->Step2_B e.g., Peak Broadening Step2_C Review mobile phase prep, column temperature, and sample composition. Step1_B->Step2_C e.g., Retention Time Shift Step2_A->Step3 Step2_B->Step3 Step2_C->Step3

Methodology for Robust Method Development

When developing or optimizing a method, a systematic Design of Experiment (DoE) approach is more efficient than changing one variable at a time. This is particularly useful for establishing a robust method for compounds like Flubromazepam.

  • 1. Define Critical Method Variables (CMVs): Identify key independent variables that affect your analysis. For HPLC, these often include [5]:
    • A: Percentage of organic solvent in the mobile phase.
    • B: Flow rate.
    • C: Column temperature.
    • D: Mobile phase pH.
  • 2. Screen Variables: Use a statistical design (e.g., a two-level fractional factorial design) to run a minimal set of experiments. This identifies which of the CMVs have a significant impact on your Analytical Responses (ARs), such as [5]:
    • Retention Time (RT)
    • Peak Area
    • Tailing Factor (TF)
    • Theoretical Plates (N)
  • 3. Optimize Conditions: For the significant CMVs identified in the screening, use a full factorial design to find their optimal combination. The goal is to find the settings that produce the best ARs (e.g., short RT, symmetrical peaks, high plate count) [5].
  • 4. Validate the Method: Finally, validate the optimized method according to ICH guidelines for parameters like linearity, precision, accuracy, and robustness to ensure it is suitable for its intended purpose [5].

References

Flubromazepam-d4 vs non-deuterated flubromazepam comparison

Author: Smolecule Technical Support Team. Date: February 2026

Flubromazepam Profile and Data Gaps

Flubromazepam is a benzodiazepine derivative first synthesized in the 1960s that later appeared as a designer drug [1]. The key data available for the non-deuterated form is summarized in the table below. A major metabolite identified in research is 3-hydroxyflubromazepam [2].

However, the search results do not contain specific information on Flubromazepam-d4. This deuterated form would be expected to have an identical primary chemical structure and pharmacological activity to the non-deuterated version. Its primary distinction lies in the presence of four deuterium atoms (a heavier isotope of hydrogen), which is typically used to create an internal standard for advanced analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). The deuterated form would have a slightly higher molecular mass and might exhibit minor metabolic changes, but no experimental data confirming this for flubromazepam was found.

Parameter Flubromazepam (Non-deuterated)
IUPAC Name 7-Bromo-5-(2-fluorophenyl)-1,3-dihydro-1,4-benzodiazepin-2-one [1]
Molecular Formula C₁₅H₁₀BrFN₂O [1]
Molar Mass 333.160 g·mol⁻¹ [1]
Elimination Half-life ~106 hours [1]
Primary Metabolic Pathway Hepatic (likely CYP450 mediated)
Key Active Metabolite 3-hydroxyflubromazepam [2]
Role in Research (LC-MS/MS) Analyte of interest

Analytical Detection and Experimental Insights

Published methodologies for detecting flubromazepam in biological samples provide the most relevant experimental protocols for comparison.

  • Immunoassay Screening: Studies have shown that flubromazepam can be detected in blood and urine using commercial benzodiazepine immunoassay kits, such as the Immunalysis Benzodiazepine assay, though cross-reactivity may vary [1] [2].
  • Confirmation with HR-MS/MS: For definitive identification and quantification, high-resolution mass spectrometry (HR-MS/MS) is the preferred method. One research approach involves:
    • Sample Preparation: Liquid-liquid extraction or solid-phase extraction of serum or urine samples.
    • Chromatographic Separation: Using liquid chromatography (LC) to separate flubromazepam from other substances and metabolites.
    • Mass Spectrometric Analysis: Employing tandem mass spectrometry with collision-induced dissociation (CID) to generate characteristic fragment ions [2] [3]. The presence of the 3-hydroxyflubromazepam metabolite is a key marker of exposure [2].

The following diagram outlines the role of a deuterated analog in a standard quantitative MS workflow.

workflow Sample_Prep Sample Preparation (Spike with Deuterated Internal Standard) LC_Separation LC Separation Sample_Prep->LC_Separation MS_Analysis MS/MS Analysis & Quantification (Compare analyte & internal standard signal ratios) LC_Separation->MS_Analysis

Research Implications and Application Guidance

The extremely long elimination half-life of approximately 106 hours is the most critical pharmacological characteristic of flubromazepam [1]. This suggests a potential for significant drug accumulation and a prolonged duration of action, which is a vital consideration for both clinical and forensic toxicology studies.

In analytical chemistry, the use of a deuterated internal standard like this compound is considered a best practice. It corrects for variations in sample preparation and ionization efficiency in the mass spectrometer, leading to more precise and accurate quantification of the target analyte in complex biological matrices.

How to Proceed with Your Research

The lack of direct comparative data highlights a potential gap in the current scientific literature. To proceed, you could:

  • Consult Specialized Databases: Search analytical chemistry vendor sites and scientific databases for the MS/MS fragmentation spectrum of this compound, which is often published by chemical suppliers.
  • Review General Principles: Literature on the use of deuterated internal standards for benzodiazepines (e.g., diazepam-d5) can provide a strong theoretical foundation for expected performance and methodological protocols.
  • Emphasize the Half-Life: Any comparison guide should heavily emphasize the clinical and toxicological significance of the long half-life, as this is a defining feature of this substance [1].

References

Flubromazepam-d4 cross-reactivity immunoassay evaluation

Author: Smolecule Technical Support Team. Date: February 2026

Known Cross-Reactivity of Flubromazepam

A 2016 study in the Journal of Analytical Toxicology investigated the cross-reactivity of several designer benzodiazepines, including Flubromazepam, using the Immunalysis Benzodiazepine ELISA Kit [1].

  • Reference Standard: Oxazepam
  • Result: Flubromazepam showed sufficient cross-reactivity to produce a positive result in this immunoassay screening test. The reported cross-reactivity ranged between 79% and 107% for the compounds tested when fortified into blood [1].

This data serves as a strong indicator that Flubromazepam-d4 may also cross-react with benzodiazepine immunoassays, but this must be confirmed experimentally as the deuterium atoms can potentially alter antibody binding.

How to Evaluate Cross-Reactivity

The general protocol for evaluating immunoassay cross-reactivity is well-established. The table below summarizes the key components of a standard experimental design, drawing from methodologies used in the search results [2] [3].

Experimental Component Description & Standard Practice
Sample Matrix Typically pooled, drug-free human whole blood, plasma, or serum [1].
Fortification (Spiking) The compound of interest (this compound) is added to the matrix at specific concentrations.
Reference Compound The assay's calibrator (e.g., Oxazepam or Nordiazepam for benzodiazepine assays) is used for comparison [1].
Calculation % Cross-reactivity = (Measured concentration of this compound / Actual concentration of this compound) × 100% [2].
Concentration Testing Cross-reactivity should be tested at clinically relevant concentrations, as it can vary at different levels [3].

This experimental workflow can be visualized as follows:

start Start Experiment prep Prepare Samples: - Negative control matrix - Calibrator standards - this compound spiked samples start->prep run Run Immunoassay prep->run measure Measure Apparent Analyte Concentration run->measure calculate Calculate % Cross-Reactivity measure->calculate end Report Results calculate->end

A Guide for Your Experimental Design

To objectively compare this compound's performance, your guide should include these elements:

  • Define the Immunoassays: Specify the commercial kits you will test against (e.g., from vendors like Immunalysis, Roche Diagnostics, Siemens). Different kits use different antibodies and will have varying cross-reactivity profiles [2] [3].
  • Justify Concentrations: Test a range of concentrations relevant to expected levels in real-world samples. Justify your chosen range based on known pharmacokinetics of Flubromazepam [4].
  • Include Controls and Replicates: Use appropriate negative and positive controls. Run multiple replicates (e.g., n=3 or n=5) to ensure the precision and reliability of your data [2].
  • Contextualize Results: In your discussion, compare the cross-reactivity of this compound with that of other common benzodiazepines and their metabolites. Discuss the clinical or forensic significance—for instance, whether the level of cross-reactivity could lead to false-positive results in screening tests [2] [3].

References

Flubromazepam-d4 method comparison LC-MS GC-MS

Author: Smolecule Technical Support Team. Date: February 2026

LC-MS/MS vs. GC-MS at a Glance

The table below summarizes the core differences between the two techniques based on studies analyzing various benzodiazepines [1] [2] [3].

Feature LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) GC-MS (Gas Chromatography-Mass Spectrometry)
Sample Preparation Minimal; can involve "dilute and shoot" or simple liquid-liquid extraction [1] [2] More extensive; often requires derivatization to make compounds volatile and thermally stable [1] [2]
Analysis Speed Shorter run times (e.g., ~15 minutes) [2] Longer run times due to lengthy GC cycles [1]
Compound Range Broader; suitable for thermally labile and non-volatile compounds without derivatization [1] Narrower; best for volatile and thermally stable compounds [3]
Sensitivity High; Low ng/mL limits of quantitation (e.g., 2-6 ng/mL for common benzodiazepines) [2] High; capable of detecting concentrations around administrative cutoffs (e.g., 100 ng/mL) [1]
Accuracy & Precision Excellent; accuracies of 80-120% and precision (%RSD) of ≤15% are achievable [2] Excellent; accuracies between 99.7% and 107.3% with precision (%CV) <9% are reported [1]
Key Challenge Susceptible to matrix effects (ion suppression/enhancement), which can be mitigated with deuterated internal standards [1] [2] Requires derivatization, adding time and complexity to the workflow [1] [2]

Experimental Protocols for Benzodiazepine Analysis

While a specific protocol for Flubromazepam-d4 is not available, the following outlines validated methods for analyzing benzodiazepines in urine using each technology.

Typical LC-MS/MS Protocol

This workflow is adapted from a method developed for alprazolam, bromazepam, and other common benzodiazepines [2].

  • 1. Sample Extraction: A liquid-liquid extraction (LLE) is commonly used. This involves mixing the urine sample with organic solvents to isolate the analytes from the sample matrix [2].
  • 2. Instrumental Analysis:
    • Chromatography: Separation is achieved on a reverse-phase C18 column. The mobile phase typically consists of water and acetonitrile, both with 0.1% formic acid, using a gradient elution mode [2].
    • Mass Spectrometry: The instrument is operated with an electrospray ionization (ESI) source in positive mode. Detection and quantification are performed using Multiple Reaction Monitoring (MRM), which offers high specificity [2].
  • 3. Data Validation: The method is validated for parameters including:
    • Linearity: e.g., over a range of 2.0 to 300 ng/mL (r² ≥ 0.99) [2].
    • Accuracy and Precision: Typically within 80-120% and ≤15% RSD, respectively [2].
    • Matrix Effect: The influence of the sample matrix on ionization is assessed and corrected for by using a deuterated internal standard (like this compound) [1] [2].
Typical GC-MS Protocol

This workflow is based on a Department of Defense (DoD) protocol for benzodiazepines like nordiazepam and temazepam [1].

  • 1. Sample Preparation:
    • Hydrolysis: Urine samples are incubated with the enzyme β-glucuronidase (e.g., at 55°C for 60 minutes) to hydrolyze glucuronide conjugates [1].
    • Solid-Phase Extraction (SPE): The hydrolyzed samples are passed through SPE cartridges, washed with buffer, and the analytes are eluted with an organic solvent mixture [1].
    • Derivatization: The extracted sample is evaporated to dryness and then derivatized using a reagent like MTBSTFA [1].
  • 2. Instrumental Analysis:
    • Chromatography: Separation is performed using a capillary GC column (e.g., HP-ULTRA 1) with helium as the carrier gas [1].
    • Mass Spectrometry: Detection is achieved by electron impact (EI) mass spectrometry [1].

The following diagram illustrates the core workflow difference between the two techniques:

G cluster_lcms LC-MS/MS Workflow cluster_gcms GC-MS Workflow start Urine Sample lc1 Minimal Sample Prep (e.g., LLE) start->lc1 gc1 Complex Sample Prep (Hydrolysis, SPE, Derivatization) start->gc1 lc2 Liquid Chromatography (Separation in Liquid Phase) lc1->lc2 lc3 ESI Mass Spectrometry (Ionization at Ambient Temp) lc2->lc3 lc_out Data Analysis lc3->lc_out gc2 Gas Chromatography (Separation in Gas Phase with Heat) gc1->gc2 gc3 EI Mass Spectrometry (Ionization under Vacuum) gc2->gc3 gc_out Data Analysis gc3->gc_out

Key Considerations for Method Selection

For analyzing novel benzodiazepines like Flubromazepam, here are critical factors to consider based on the general comparison:

  • Throughput and Simplicity: For high-throughput labs, LC-MS/MS is often preferred due to its faster and simpler sample preparation, which omits the derivatization step required by GC-MS [1].
  • Analyte Suitability: LC-MS/MS is inherently more suited for thermally labile compounds, as it does not require volatilization. This is a significant advantage for many modern benzodiazepines [1].
  • Data Reliability: Both techniques can provide highly accurate and precise results. A key task in developing an LC-MS/MS method is carefully evaluating and controlling for matrix effects, which is most effectively done by using a deuterated internal standard (IS) like this compound [1] [2].

References

Flubromazepam-d4 recovery rates comparison extraction methods

Author: Smolecule Technical Support Team. Date: February 2026

Methodologies for Benzodiazepine Analysis

The table below summarizes common sample preparation techniques for determining benzodiazepine residues in biological samples, as outlined in a recent review. While not specific to Flubromazepam-d4, these methods form the basis for its potential analysis [1].

Extraction Method Principle Typical Application in Benzodiazepine Analysis Key Advantages Considerations for this compound
Solid Phase Extraction (SPE) Analyte distribution between liquid sample & solid sorbent phase [1] Extraction from plasma, blood, urine, hair [1] High purity; wide range of sorbent materials (e.g., polymeric, carbonaceous) [1] Sorbent choice crucial for recovery of specific analyte
Liquid-Liquid Extraction (LLE) Partitioning between immiscible solvents (e.g., water & organic) [1] Broad application for drugs in liquid biological matrices [1] Simplicity; effective with ionic liquids/eco-friendly solvents [1] Solvent selection key for efficient partitioning
Dispersive Liquid-Liquid Microextraction (DLLME) Cloudy dispersion of extractant solvent in aqueous sample for high surface area contact [1] Pre-concentration & cleaning of complex samples [1] High enrichment factors; low solvent consumption [1] Optimal for low analyte concentrations
Molecularly Imprinted Polymers (MIPs) Synthetic polymers with tailor-made cavities for target molecule [1] Highly selective fiber for SPME in plasma samples [1] High selectivity; excellent exclusion of matrix proteins (e.g., ~98%) [1] Requires custom synthesis for this compound

Experimental Protocol Framework

A typical workflow for developing and validating an extraction method for a compound like this compound would involve the following stages, adapted from general bioanalytical guidelines [1]:

  • Sample Pretreatment: Biological samples (e.g., plasma, urine) are often subjected to protein precipitation or hydrolysis of conjugates (e.g., using β-glucuronidase) to free the target analyte [1].
  • Extraction Procedure: The chosen method (e.g., SPE, LLE) is applied. Conditions are optimized, including sorbent type for SPE or solvent pair for LLE [1].
  • Analysis by Chromatography: The extracted sample is typically analyzed using techniques like Liquid Chromatography coupled to Mass Spectrometry (LC-MS/MS). This separates the compound from any remaining matrix and provides highly sensitive detection and quantification [1].
  • Recovery Calculation: Recovery is calculated by comparing the analytical response (e.g., peak area) of the this compound spiked into a biological matrix before extraction with the response of an equivalent concentration spiked into the same matrix after extraction.

The following diagram visualizes this general experimental workflow.

G cluster_params Key Optimized Parameters start Biological Sample (Plasma/Urine) step1 Sample Pretreatment (e.g., Protein Precipitation) start->step1 step2 Internal Standard Addition (this compound) step1->step2 step3 Extraction Method (SPE, LLE, etc.) step2->step3 step4 Analysis (LC-MS/MS) step3->step4 param1 Sorbent/Solvent Type param2 pH param3 Extraction Time step5 Data Analysis & Recovery Calculation step4->step5 end Quantitative Result step5->end param1->step3 param2->step3 param3->step3

Research Implications and Future Directions

The lack of specific recovery data for this compound highlights a gap in the current literature that your research could fill.

  • Flubromazepam as a Designer Drug: Its status as a designer benzodiazepine, often used recreatively and involved in intoxication cases, underscores the critical need for reliable analytical methods for forensic and clinical toxicology [2] [3].
  • Complex Matrix Analysis: Research confirms that analyzing benzodiazepines in complex biological matrices like blood and urine requires efficient sample pretreatment to ensure reproducibility and accuracy [1].
  • Method Development Priority: Given the long elimination half-life and toxicity risks associated with Flubromazepam, developing and publishing optimized extraction protocols with high recovery rates for it and its deuterated internal standard would be a valuable contribution to the field [4] [2].

References

Flubromazepam-d4 retention time shift HPLC studies

Author: Smolecule Technical Support Team. Date: February 2026

How Deuterium Affects HPLC Retention

Deuterated analogs are chemically almost identical to their non-deuterated counterparts but have a slightly greater molecular mass due to deuterium atoms replacing hydrogen. This can lead to a small but measurable difference in HPLC retention time, a phenomenon known as the Isotope Effect [1].

In Reversed-Phase HPLC (the most common type), where separation is based on a compound's hydrophobicity, the deuterated version (Flubromazepam-d4) will typically elute slightly earlier than the non-deuterated version (Flubromazepam). This is because the carbon-deuterium (C-D) bond is slightly stronger and shorter than the carbon-hydrogen (C-H) bond, making the deuterated compound marginally less hydrophobic [1].

The table below summarizes this expected relationship.

Compound Expected Retention Behavior Primary Reason
Flubromazepam Longer retention time Standard hydrophobicity
This compound Slightly shorter retention time Deuterium isotope effect reduces hydrophobicity

Experimental Protocol for Determining Retention Shift

To obtain the specific retention time data, you would need to perform a comparative HPLC analysis. The general workflow and methodology are outlined below.

cluster_prep Preparation of Solutions cluster_hplc HPLC Analysis (Reversed-Phase) cluster_data Data Analysis Start Start: Method Development Prep Prepare Solutions Start->Prep HPLC HPLC Analysis Prep->HPLC Data Data Analysis HPLC->Data Std_Flubo Flubromazepam Reference Standard Mixture Mixed Standard Solution (for co-elution check) Std_Flubo->Mixture Std_Flubo_d4 This compound Reference Standard Std_Flubo_d4->Mixture Col Column: C18 (2.6-5 µm particle size) Mob Mobile Phase: Acetonitrile/Phosphate Buffer or Acetonitrile/Trifluoroacetic Acid Col->Mob Inj Inject individual and mixed standards Mob->Inj Det Detection: UV/VIS or MS Inj->Det RT_Comp Record Retention Times (tR) Calc_Shift Calculate ΔtR (tR_Flubo - tR_Flubo-d4) RT_Comp->Calc_Shift

Here is a detailed breakdown of the key experimental steps:

  • Sample Preparation: Accurately prepare individual stock solutions of high-purity Flubromazepam and this compound. A mixed standard solution containing both compounds is also essential to confirm the separation under identical conditions [2].
  • HPLC Conditions: The method should use a Reversed-Phase C18 column.
    • Mobile Phase: A gradient elution with Acetonitrile and a volatile buffer (e.g., ammonium formate) is suitable for liquid chromatography-mass spectrometry (LC-MS) detection. Alternatively, a phosphate buffer system can be used with UV detection [2].
    • Detection: UV detection is common, but Mass Spectrometry (MS) is highly recommended. MS can definitively identify each compound based on its mass, confirming the identity of the peaks and providing high sensitivity [3].
  • Data Analysis: Inject the standards and measure the retention time for each. The retention time shift (ΔtR) is calculated as: ΔtR = tR(Flubromazepam) - tR(this compound). Based on the isotope effect, this value is expected to be positive [1].

A Practical Approach for Your Research

Since a direct literature value appears unavailable, you have several options to obtain the data for your comparison guide:

  • Perform the Experiment: The most reliable method. Following the protocol above will give you direct, experimental data for your specific laboratory conditions.
  • Search Specialized Databases: Look for data in analytical chemistry databases or vendor application notes focused on forensic toxicology or pharmaceutical analysis, as these fields frequently use deuterated internal standards.
  • Consult Manufacturers: Reach out to chemical suppliers that sell this compound; they may have chromatographic data available upon request.

References

Flubromazepam-d4 accuracy assessment spiked samples

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Protocols for Spiked Sample Analysis

The general methodology for assessing a method's performance with spiked samples involves several key stages, from sample preparation to final instrumental analysis. The workflow below illustrates this process:

G Start Sample Collection (Urine, Plasma, etc.) A Spiking (Add Flubromazepam-d4 and Analytes) Start->A B Sample Pre-treatment (e.g., Hydrolysis, Filtration) A->B C Nucleic Acid Extraction (if applicable) B->C D Random Amplification (if applicable) C->D E Instrumental Analysis (LC-MS/MS, UHPLC-MS) D->E F Data Analysis & Accuracy Assessment E->F

Here are some specific experimental details from the literature:

  • Sample Pre-treatment and Hydrolysis: A study analyzing 501 authentic urine samples for benzodiazepines highlighted that a hydrolysis step using Escherichia coli β-glucuronidase (at 37°C for 12 hours) prior to LC-MS/MS analysis significantly increased the detection sensitivity for certain benzodiazepines excreted as glucuronide conjugates [1]. This step is often critical for achieving high accuracy.

  • Sample Extraction and Amplification (for broader panels): A virus metagenomics study, while not directly related to benzodiazepines, demonstrates a common principle in analytical science. They used a QIAamp Viral RNA Mini Kit for nucleic acid extraction and performed random amplification to reliably detect and quantify spiked viruses in plasma and other clinical matrices [2]. This shows the importance of optimized extraction and amplification for accurate detection of target analytes.

  • Instrumental Analysis: Another study characterizing designer benzodiazepines in tablet samples used UHPLC-MS as the primary technique. The analysis was performed on a Waters Acquity system equipped with a Qda Mass Spectrometer and MassLynx software, following ICH guidelines for analytical validation [3]. This represents a standard and robust platform for such assessments.

Key Data from Found Studies

While a direct assessment of this compound is not available, the following table summarizes quantitative data for the parent compound, Flubromazepam, from one of the studies. This demonstrates the level of quantitative data that an accuracy assessment aims to generate [1].

Molecule Urine Type No. of Positive Cases Concentration (ng/mL) Source / Context
Flubromazepam After Hydrolysis (AH) 1 330.0 Detected in 1 out of 501 authentic patient urine samples analyzed by LC-MS/MS [1].
Non-Hydrolyzed (NH) 1 194.0

How to Proceed with Your Assessment

Since a direct comparison guide does not appear to be readily available in the public literature, you may need to develop your own assessment based on established scientific principles and available materials.

  • Source Your Reference Material: The This compound certified reference material is available commercially. One supplier is Cerilliant (under Merck KGaA), which offers a solution at a concentration of 1.0 mg/mL in methanol [4]. This material is certified for use in creating calibrators and controls for forensic and clinical testing using GC/MS or LC/MS.

  • Conduct In-House Validation: The most robust approach is to perform your own validation. You can use the certified reference material to prepare spiked samples in the appropriate biological matrix (e.g., urine, plasma) at known concentrations. By analyzing these samples and comparing the measured values against the known spiked values, you can calculate key accuracy metrics such as percent bias, precision, and recovery.

  • Consult Specialized Resources: For a comprehensive and current comparison of analytical methods and product performance, you may find it helpful to:

    • Search specialized scientific databases like PubMed or ACS Publications for recent method-validation studies.
    • Review the technical documentation and application notes provided by the manufacturers of mass spectrometers (e.g., Thermo Fisher, Waters, Sciex) and certified reference materials (e.g., Cerilliant, Chiron).

References

Flubromazepam-d4 validation against certified reference materials

Author: Smolecule Technical Support Team. Date: February 2026

Available Information on Flubromazepam & Reference Materials

While direct validation data for Flubromazepam-d4 is absent, the search results provide some foundational context that may be useful.

  • Basic Pharmacology of Flubromazepam: The compound is identified as a potent, long-acting designer benzodiazepine with anxiolytic, anticonvulsant, muscle relaxant, and hypnotic properties [1]. Key characteristics are summarized below.
Property Description
Chemical Class Benzodiazepine [2]
Primary Effects Anxiolytic, sedative, muscle relaxation, memory suppression [2]
Dosage (Oral) Common range: 5 - 8 mg; Strong: 8 - 12 mg [2]
Onset & Duration Onset: 40-90 min; Total Duration: up to 12 hours (with after-effects up to 24h) [2]
Elimination Half-life ~106 hours [3]
Addiction Potential Extremely high [2]
Legal Status (Examples) UK: Class C; Germany: Controlled (Anlage II); US: Unscheduled federally (Virginia: Schedule I) [3]
  • Existence of Certified Reference Material: One source confirms that Flubromazepam is available as a certified reference material (Cerilliant, product code F-043), supplied at a concentration of 1.0 mg/mL in methanol [1]. This material is intended for use in calibrators and controls for forensic analysis, clinical toxicology, and urine drug testing using GC/MS or LC/MS applications [1].

Suggestions for Further Research

To locate the specialized information you need, consider these approaches:

  • Search Scientific Databases: Direct your search to academic databases like PubMed, ScienceDirect, or Google Scholar. Using precise terms such as "this compound method validation," "this compound LC-MS/MS," or "deuterated benzodiazepines method development" may yield relevant journal articles.
  • Contact Suppliers Directly: Reach out to manufacturers and distributors of certified reference materials (CRMs), such as Cerilliant (a brand of Merck KGaA) [1] or other major chemical suppliers. They often provide technical data sheets, application notes, and certificates of analysis that contain detailed validation data for their products.
  • Review Patents and Regulatory Documents: Look into patent databases or regulatory agency publications (e.g., from the FDA or EMA), which sometimes contain detailed analytical procedures and validation data for controlled substances.

Experimental Workflow Visualization

While the specific data is unavailable, the diagram below outlines a general experimental workflow for validating an analytical method using an internal standard like this compound against a certified reference material. You can adapt this high-level workflow once you procure the necessary experimental data.

SamplePrep Sample Preparation Instrument LC-MS/MS or GC-MS SamplePrep->Instrument Calibration Calibration Curve Validation Method Validation Calibration->Validation Precision Precision & Accuracy Specificity Specificity Analysis Sample Analysis Results Quantitative Results Analysis->Results Validation->Precision Validation->Specificity Validation->Analysis CRM Certified Reference Material (Flubromazepam) CRM->Calibration Spiking IS Internal Standard (this compound) IS->SamplePrep Addition

References

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XLogP3

3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

336.02116 g/mol

Monoisotopic Mass

336.02116 g/mol

Heavy Atom Count

20

Dates

Last modified: 08-08-2024

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